Product packaging for Maleamic acid(Cat. No.:CAS No. 29996-04-1)

Maleamic acid

Cat. No.: B7728437
CAS No.: 29996-04-1
M. Wt: 115.09 g/mol
InChI Key: FSQQTNAZHBEJLS-UPHRSURJSA-N
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Description

Historical Perspectives in Maleamic Acid Chemistry Research

The study of maleamic acids dates back to the early investigations of dicarboxylic acids and their derivatives. Initial research focused on the fundamental synthesis and characterization of these compounds. A significant aspect of early research was the exploration of the cyclodehydration of maleamic acids to form the corresponding maleimides, a class of compounds with important industrial and biological applications. epo.orggoogle.com These early studies laid the groundwork for understanding the reactivity of the this compound structure and the conditions required to promote intramolecular cyclization. For instance, processes using dehydrating agents like acetic anhydride (B1165640) were among the first methods explored for this transformation. google.com

Contemporary Significance of this compound in Academic Inquiry

In modern chemical research, this compound and its derivatives are experiencing a resurgence of interest. Their unique pH-sensitive nature has made them a focal point in the development of "smart" materials and drug delivery systems. sci-hub.seresearchgate.netuu.nlnih.gov The amide bond in certain substituted maleamic acids can be cleaved under mildly acidic conditions, a property that is exploited for the targeted release of therapeutic agents in the acidic microenvironment of tumors. sci-hub.sescispace.com

Furthermore, maleamic acids serve as versatile building blocks in polymer chemistry. researchgate.netgoogle.com They can be incorporated into polymer chains to impart specific functionalities or used as monomers in copolymerization reactions. acs.orghep.com.cn The reactivity of the double bond and the two functional groups (carboxyl and amide) allow for a wide range of chemical modifications, leading to materials with tailored properties. Recent studies have also explored the use of this compound as an organic anode material in lithium-ion batteries, showcasing its potential in energy storage applications. nih.gov

Structural Features Influencing Reactivity and Research Applications

The chemical behavior of this compound is intrinsically linked to its molecular architecture. The key structural features that govern its reactivity include:

cis-Configuration: The cis-geometry of the double bond places the carboxylic acid and amide functional groups in close proximity. This spatial arrangement is crucial for the intramolecular reactions that characterize this compound chemistry, most notably the cyclodehydration to form maleimides. ontosight.ai

Intramolecular Hydrogen Bonding: The proximity of the carboxyl and amide groups allows for the formation of intramolecular hydrogen bonds. researchgate.netnih.govscienceopen.com This interaction stabilizes the planar conformation of the molecule and influences its physical and chemical properties. researchgate.netnih.goviucr.org Crystal structure analyses of various N-substituted maleamic acids have confirmed the presence of these intramolecular hydrogen bonds. researchgate.netnih.govscienceopen.com

These structural elements collectively contribute to the unique reactivity profile of this compound, making it a valuable tool in various research domains, from medicinal chemistry to materials science.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its derivatives.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₄H₅NO₃ wikipedia.orgontosight.ainih.govscbt.com
Molecular Weight115.09 g/mol nih.govscbt.com
AppearanceWhite solid wikipedia.orgontosight.ai
Melting Point158-161 °C wikipedia.org
CAS Number557-24-4 wikipedia.orgscbt.comselleckchem.com
SolubilitySoluble in water and most organic solvents. Soluble in DMSO. ontosight.aiselleckchem.com

Key Reactions of this compound

ReactionDescriptionSignificanceReference
Synthesis from Maleic AnhydrideRing-opening of maleic anhydride with ammonia (B1221849) or a primary amine. This is a common and efficient method to produce a wide variety of maleamic acids.Fundamental route to this compound and its N-substituted derivatives. wikipedia.orgepo.orgrsc.org
Cyclodehydration to MaleimidesIntramolecular reaction involving the loss of a water molecule to form a five-membered imide ring. This reaction is often facilitated by dehydrating agents or catalysts.Key pathway to synthesize maleimides, which are important in polymer and medicinal chemistry. epo.orggoogle.comevitachem.comlew.roresearchgate.net
pH-Dependent HydrolysisThe amide bond can be cleaved under specific pH conditions, particularly in substituted maleamic acids. The rate of hydrolysis is sensitive to substituents on the double bond and the nitrogen atom.Crucial for the design of pH-responsive materials for applications like drug delivery. sci-hub.seresearchgate.netnih.govrsc.orgpatsnap.comexo-ricerca.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO3 B7728437 Maleamic acid CAS No. 29996-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-amino-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQQTNAZHBEJLS-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031738
Record name Maleamic acid
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Molecular Weight

115.09 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

557-24-4, 29996-04-1
Record name Maleamic acid
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Record name Maleamic acid
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Record name Maleamic acid
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Record name MALEAMIC ACID
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Synthetic Methodologies and Chemical Transformations of Maleamic Acid

Established Synthetic Routes for Maleamic Acid Formation

The traditional and most common method for synthesizing maleamic acids involves the reaction of amines with maleic anhydride (B1165640). This process is known for its efficiency and high yields.

Amine and Maleic Anhydride Reactions

The fundamental reaction for forming this compound is the nucleophilic acyl substitution of an amine with maleic anhydride. epo.orggoogle.com This reaction is typically straightforward and results in the ring-opening of the maleic anhydride to form the corresponding N-substituted this compound. epo.orgontosight.ai The process is generally exothermic and can be performed under mild conditions. researchcommons.org

The reaction involves the attack of the primary amine's lone pair of electrons on one of the carbonyl carbons of the maleic anhydride, leading to a tetrahedral intermediate. Subsequent ring-opening yields the this compound. This reaction is widely applicable to a range of primary monoamines, diamines, and other substituted amines. epo.orggoogle.com The preparation of N-substituted maleamic acids through this route is often the initial step in the synthesis of N-substituted maleimides, which are important in polymer chemistry and materials science. epo.orggoogle.com The reaction is known to produce nearly quantitative yields under appropriate conditions. google.com

Influence of Reaction Conditions (Solvents, Temperature, Catalysts) on this compound Yield and Purity

The yield and purity of this compound are significantly influenced by various reaction parameters, including the choice of solvent, temperature, and the presence of catalysts.

Solvents: The selection of a suitable solvent is critical for controlling the reaction and facilitating product isolation. Solvents such as acetone (B3395972), ether, and dioxane are commonly used. researchcommons.orgresearchgate.netjocpr.com In many cases, the this compound product is poorly soluble in the reaction solvent, which allows for its easy separation by filtration. researchcommons.org For instance, reacting an aromatic amine with maleic anhydride in ether often results in a thick suspension of the product, which can then be filtered. researchgate.net The use of an organic diluent also helps to dissipate the heat generated during the exothermic reaction. google.com The concentration of the this compound starting material in the solvent is typically in the range of 0.1 to 5 mol/L. epo.org

Temperature: The reaction is often carried out at room temperature or even lower temperatures (e.g., 0-5°C) to minimize side reactions and ensure high yields. researchcommons.orgresearchgate.netjocpr.com Lowering the temperature can decrease the occurrence of side reactions, leading to a higher yield of the desired monomaleinamide. researchcommons.org However, in some processes, the reaction temperature can range from 40°C to 130°C. google.com

Catalysts: While the reaction between amines and maleic anhydride generally does not require a catalyst, subsequent transformations of this compound, such as cyclization to maleimides, often do. For the initial formation of this compound, the focus is on controlling the reaction rate and selectivity through solvent and temperature choice. However, in some specialized applications, catalysts might be employed to enhance reaction rates or influence regioselectivity. For the cyclodehydration of this compound to maleimide (B117702), catalysts like acetic anhydride in the presence of sodium acetate (B1210297) are commonly used. google.com

The table below summarizes the effect of different reaction conditions on the synthesis of N-aryl maleamic acids. researchgate.net

Reactant (Aromatic Amine)SolventTemperatureProduct (N-Aryl this compound)
Aromatic AmineEtherRoom TemperatureN-Aryl this compound

Data sourced from a study on the synthesis of N-aryl this compound compounds. researchgate.net

Regioselectivity in Substituted this compound Formation

When unsymmetrically substituted maleic anhydrides are used, the reaction with an amine can lead to the formation of two regioisomeric maleamic acids. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the anhydride ring.

For example, the reaction of itaconic anhydride (methylmaleic anhydride) with aryl amines can produce a mixture of (Z)-2-methyl- and (Z)-3-methyl-4-oxo-4-(arylamino)but-2-enoic acids. tubitak.gov.trtubitak.gov.tr The position of the nucleophilic attack by the amine on one of the two carbonyl groups of the anhydride determines the resulting isomer. Studies have shown that electron-donating groups on the aryl amine favor nucleophilic attack at the C-5 carbonyl of the itaconic anhydride, while electron-withdrawing groups enhance the preference for attack at the C-2 carbonyl. tubitak.gov.trtubitak.gov.tr This substituent-dependent regiochemistry allows for a degree of control over the isomeric ratio of the products. tubitak.gov.tr

The table below illustrates the effect of substituents on the regioselectivity of the reaction between substituted anilines and itaconic anhydride. tubitak.gov.tr

Substituent on AnilineRatio of (Z)-2-methyl- to (Z)-3-methyl-4-oxo-4-(arylamino)but-2-enoic acid
Electron-Donating GroupFavors (Z)-3-methyl isomer
Electron-Withdrawing GroupFavors (Z)-2-methyl isomer

Data based on research into substituent effects on this compound formation. tubitak.gov.tr

Advanced Synthetic Approaches for this compound Derivatives

In recent years, more advanced synthetic methodologies have been developed to improve the efficiency, sustainability, and scalability of this compound derivative synthesis. These methods include microwave-assisted synthesis and flow synthesis protocols.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jocpr.comcolab.ws The synthesis of this compound derivatives and their subsequent cyclization to maleimides can be accelerated under microwave conditions. jocpr.com

For instance, the synthesis of N-aryl maleimides from the corresponding maleamic acids using microwave irradiation has been shown to be more efficient than traditional heating. jocpr.com In one study, the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide under microwave conditions at 90°C was complete in just 30 seconds, a 99% reduction in reaction time compared to conventional heating, with a slight increase in yield. tandfonline.com While the initial formation of this compound from maleic anhydride and an amine is already quite rapid at room temperature, microwave assistance can be particularly beneficial for the subsequent, more energy-intensive cyclization step. colab.wstandfonline.com

The table below compares conventional and microwave-assisted synthesis for the cyclization of a this compound derivative. tandfonline.com

MethodTemperatureReaction TimeYield
Conventional Heating60-70°C60 min70%
Microwave Irradiation90°C30 s73%

Data from a study on the synthesis of N-(4-chlorophenyl)maleimide. tandfonline.com

Flow Synthesis Protocols for this compound Cyclization

Flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. The adaptation of this compound cyclization to flow synthesis protocols has demonstrated high efficiency and significantly reduced reaction times.

A study reported the dehydration of maleamic acids to isomaleimides using methanesulfonyl chloride as a dehydrating agent under flow conditions. researchgate.net This protocol allowed for the rapid and efficient synthesis of isomaleimides with a residence time of just 13 seconds. researchgate.net While this example focuses on the formation of isomaleimides, a related class of compounds, the principles of flow synthesis are directly applicable to the cyclization of maleamic acids to maleimides. The ability to perform the reaction in a continuous manner opens up possibilities for large-scale, efficient production of maleimide derivatives. researchgate.net It was also demonstrated that maleic anhydride could be converted to the desired isomaleimide in a two-step, one-flask operation under flow conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of increasing focus, driven by the need to develop more sustainable and environmentally benign chemical processes. yale.edusigmaaldrich.com These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources. yale.edusigmaaldrich.comresolvemass.ca Key green strategies in this compound synthesis include the use of alternative energy sources like microwave irradiation, the adoption of safer solvent systems or solvent-free conditions, and the development of high-yield catalytic processes. resolvemass.cajocpr.comrsc.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a significant tool in green chemistry, offering a more energy-efficient alternative to conventional heating for chemical reactions. resolvemass.catandfonline.com In the context of this compound chemistry, microwave-assisted synthesis has been primarily investigated for the cyclization of maleamic acids to form maleimides, a common subsequent reaction. jocpr.comtandfonline.com This technique often leads to a dramatic reduction in reaction times and an improvement in product yields. jocpr.comjocpr.com

For instance, the synthesis of N-(2-acetoxy-ethyl-)maleimide from its corresponding this compound was successfully performed using microwave irradiation. tandfonline.comcolab.ws While the study noted that microwaves provided a convenient heating method, it did not observe a significant influence on the kinetics of the imidization itself in that specific case. tandfonline.com However, other research has demonstrated the clear advantages of microwave heating. A comparative study on the synthesis of maleimide derivatives of thiazoles found that the microwave-supported method was significantly more efficient than conventional heating, resulting in better yields and shorter reaction times. jocpr.comjocpr.com

The primary benefits of using microwave irradiation align with the green chemistry principle of Design for Energy Efficiency , which seeks to minimize the environmental and economic impacts of energy requirements by, for example, conducting syntheses at ambient temperature and pressure where possible, or by reducing reaction times. yale.edusigmaaldrich.comacs.org

ReactionMethodReaction TimeYield (%)Reference
Synthesis of N-(2-acetoxy-ethyl-)this compoundConventional2 hours65 tandfonline.com
Synthesis of 1-[4-(4-nitro-phenyl)-1,3-thiazol-2-yl]-1H-pyrrole-2,5-dioneMicrowave IrradiationNot Specified65 jocpr.com
Synthesis of 1-[4-(4-nitro-phenyl)-1,3-thiazol-2-yl]-1H-pyrrole-2,5-dioneClassical HeatingNot Specified58 jocpr.com

This table illustrates the improved efficiency of microwave-assisted synthesis over classical heating methods for certain derivatives.

Use of Greener Solvents and Solvent-Free Conditions

A central tenet of green chemistry is the principle of Safer Solvents and Auxiliaries , which advocates for making auxiliary substances like solvents unnecessary or innocuous when used. yale.edusigmaaldrich.com Traditional syntheses of maleamic acids often employ solvents such as diethyl ether, dioxane, toluene (B28343), or dichloromethane (B109758), which can pose environmental and health hazards. researchgate.netresearchcommons.org

Research has demonstrated viable alternative approaches:

Water and Acetic Acid: Symmetric dimaleamic acids have been synthesized using green solvents like water or acetic acid. researchgate.net These methods are advantageous as they often require minimal work-up procedures, contributing to waste prevention. researchgate.net

Solvent-Free Synthesis: The reaction of maleic anhydride with amines can be conducted under solvent-free conditions. jocpr.comrsc.org For example, the precursors for certain thiazole (B1198619) derivatives of this compound were prepared using solvent-free methods. jocpr.comjocpr.com Another innovative approach involves the reaction of solid poly(styrene-alt-maleic anhydride) microspheres with gaseous amines to form the corresponding this compound copolymer, which is then converted to the maleimide, all without a solvent. rsc.org This method is noted as a simple, low-cost, and solvent-free strategy. rsc.org

The choice of solvent can significantly impact the reaction's efficiency and purity of the product. For instance, in the synthesis of meta-substituted arylmaleinamide, acetone was found to be a superior solvent to dioxane because the poor solubility of the product in acetone allowed for easy precipitation and high yields at room temperature. researchcommons.org

Synthetic ApproachSolventsKey FindingsGreen PrincipleReference
Synthesis of Symmetric Dimaleamic AcidsWater, Acetic AcidYields from 16-99%; Minimal work-upSafer Solvents researchgate.net
Synthesis of Thiazole PrecursorsSolvent-FreeEfficient precursor synthesisSafer Solvents/Waste Prevention jocpr.com
Synthesis of Styrene (B11656)/Maleimide CopolymerSolvent-Free (Gaseous Amine)100% ammonification degree; low-costSafer Solvents rsc.org
Synthesis of N-aryl maleamic acidsEtherThick suspension formed, product obtained by filtrationConventional Method researchgate.net

This table summarizes various research findings on the use of greener solvents and solvent-free conditions in this compound synthesis.

Atom Economy and Waste Prevention

The principles of Prevention (it is better to prevent waste than to treat it) and Atom Economy (maximizing the incorporation of all materials into the final product) are fundamental to green chemistry. yale.eduacs.org The synthesis of this compound itself, through the reaction of an amine with maleic anhydride, is generally a high-yield reaction with good atom economy, as it is an addition reaction where all atoms from the reactants are incorporated into the product. google.com

Reaction Mechanisms and Selectivity Studies of Maleamic Acid Transformations

Cyclodehydration Reactions of Maleamic Acids to Maleimides and Isomaleimides

The cyclodehydration of maleamic acids is a pivotal process for the synthesis of maleimides and their isomers, isomaleimides. The outcome of this reaction is highly dependent on the chosen synthetic route and conditions, which dictate the mechanistic pathway and the resulting product distribution.

The cyclodehydration of maleamic acids can proceed through different mechanistic pathways, with the ionic mechanism being the most commonly proposed, particularly when a dehydrating agent and a base are employed. lew.roresearchgate.net Theoretical studies using Density Functional Theory (DFT) suggest that in the presence of acetic anhydride (B1165640) and a base like acetate (B1210297) anion or triethylamine, the reaction likely follows an ionic path. lew.roresearchgate.net This pathway is initiated by the deprotonation of the carboxylic acid group of the maleamic acid. researchgate.net

Conversely, attempts to model a concerted mechanism, involving the direct transfer of the carboxylic hydrogen to a carbonyl oxygen of the anhydride, have been unsuccessful, indicating that an ionic mechanism is more favorable under these conditions. lew.ro The reaction is believed to proceed through the formation of a mixed anhydride intermediate. lew.ro However, other studies have also proposed concerted mechanisms for the acid-catalyzed cyclodehydration of similar amide systems, suggesting that the mechanism can be influenced by the specific reactants and conditions. rsc.org

A variety of dehydrating agents are utilized to effect the cyclization of maleamic acids, each influencing the reaction's outcome and selectivity.

Acetic Anhydride : Acetic anhydride, often in the presence of a catalyst like sodium acetate, is a classic reagent for this transformation. google.comgoogle.com The use of acetic anhydride can lead to the formation of both maleimides and isomaleimides. researchgate.net The reaction is believed to proceed via a mixed anhydride intermediate. lew.ro While effective, this method can be economically and environmentally challenging for industrial applications due to the generation of acidic wastewater and the corrosive nature of acetic acid. google.comgoogle.com

Methanesulfonyl Chloride : Methanesulfonyl chloride has been demonstrated as an efficient dehydrating agent for the rapid and selective synthesis of isomaleimides from maleamic acids. researchgate.net This method offers good to excellent yields and can be adapted for flow synthesis, significantly reducing reaction times. researchgate.net

Cyanuric Chloride : Cyanuric chloride serves as a decent dehydrating agent for the exclusive and efficient synthesis of kinetically controlled isomaleimides from maleamic and maleanilic acids, with reported yields ranging from 85–98%. researchgate.net

Propanephosphonic Acid Anhydride (T3P®) : T3P® is a mild and efficient dehydrating reagent for the preparation of isoimides from the corresponding maleic acid monoamides. researchgate.net Its use is considered environmentally benign as it produces innocuous by-products. researchgate.net

Other dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) have also been employed, although DCC is noted to be expensive and a severe skin allergen. google.com

The formation of either a maleimide (B117702) or an isomaleimide from a this compound is a classic example of kinetic versus thermodynamic control. researchgate.netlibretexts.orgpearson.comlibretexts.orgmasterorganicchemistry.com

Kinetic Product : Isomaleimides are generally the kinetically favored products, meaning they are formed faster. lew.roresearchgate.net This is often observed at lower reaction temperatures. libretexts.orgmasterorganicchemistry.com The formation of the kinetic product proceeds through a lower activation energy barrier. libretexts.orgmasterorganicchemistry.com

Thermodynamic Product : Maleimides are the thermodynamically more stable isomers. researchgate.net Their formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, where the initially formed kinetic product (isomaleimide) can revert to the intermediate and then form the more stable maleimide. libretexts.orglibretexts.org

The choice of dehydrating agent and reaction conditions plays a crucial role in determining which product dominates. For instance, cyclization with acetic anhydride in dimethylacetamide at around 75°C predominantly yields maleimides, suggesting thermodynamic control. researchgate.net In contrast, using reagents like methanesulfonyl chloride or cyanuric chloride can selectively produce the kinetically favored isomaleimides. researchgate.net

Factor Kinetic Control Thermodynamic Control
Product IsomaleimideMaleimide
Relative Stability Less StableMore Stable
Rate of Formation FasterSlower
Reaction Conditions Lower temperatures, specific dehydrating agents (e.g., methanesulfonyl chloride)Higher temperatures, conditions allowing for equilibrium

Substituents on both the this compound backbone and the N-aryl group can significantly influence the regioselectivity of the cyclization reaction. tubitak.gov.trtubitak.gov.tr

In the case of substituted maleic anhydrides, such as itaconic anhydride, the initial reaction with an arylamine can lead to a mixture of regioisomeric maleamic acids. tubitak.gov.trtubitak.gov.tr The position of the nucleophilic attack by the amine is influenced by the electronic nature of the substituents on the arylamine. tubitak.gov.trtubitak.gov.tr

Electron-donating groups on the N-aryl ring tend to favor the formation of one regioisomer. tubitak.gov.trtubitak.gov.tr

Electron-withdrawing groups on the N-aryl ring enhance the formation of the other regioisomer. tubitak.gov.trtubitak.gov.tr

Furthermore, substituents on the maleic anhydride itself can direct the outcome. For example, maleic anhydrides with one or two methyl substituents have been shown to yield predominantly isomaleimides upon cyclization under certain conditions. researchgate.net This highlights the interplay of both electronic and steric effects in determining the final product distribution. Theoretical studies have indicated that the regioselectivity can be attributed to the electronic effects of alkyl substituents, which can destabilize certain intermediates and increase the activation barrier for electrophilic attack. acs.org The steric hindrance introduced by bulky substituents can also play a significant role. acs.org

Kinetic vs. Thermodynamic Control in Isomer Formation from this compound

Hydrolysis of this compound and Its Derivatives

The hydrolysis of the amide bond in this compound and its derivatives is a critical reaction, particularly in the context of designing pH-sensitive linkers for drug delivery systems. nih.govnih.gov

The hydrolysis of the amide bond in this compound is highly dependent on pH and proceeds via an intramolecularly catalyzed mechanism. nih.govnih.govresearchgate.net The adjacent carboxylic acid group plays a crucial role in this process.

The proposed mechanism involves the following key steps:

Intramolecular Proton Transfer : The reaction is initiated by the transfer of a proton from the carboxylic acid group to the amide carbonyl oxygen. nih.govresearchgate.net

Nucleophilic Attack : The resulting carboxylate anion then acts as an intramolecular nucleophile, attacking the protonated amide carbonyl carbon. researchgate.net

Tetrahedral Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate. nih.gov

Intermediate Breakdown : The breakdown of this tetrahedral intermediate releases the amine and maleic anhydride, which is subsequently hydrolyzed to maleic acid. nih.govnih.gov

The rate of this hydrolysis is pH-dependent. The reaction is catalyzed by acid, with the rate being independent of pH in the range of 0 to 2. nih.gov Above pH 2, the rate of hydrolysis decreases as the pH increases. nih.gov At a pH above the pKa of the carboxylic acid, where it is deprotonated, there is no detectable hydrolysis of the amide bond. nih.gov This pH-sensitive nature allows for the design of systems that are stable at physiological pH (around 7.4) but release their cargo in the more acidic environment of tumor tissues or endosomes. nih.govnih.gov The stability of this compound derivatives is also influenced by substitution, with disubstituted derivatives sometimes showing poor stability even at neutral pH. researchgate.net

Influence of Substituents on this compound Hydrolysis Rates

The rate of intramolecular hydrolysis of maleamic acids—a reaction leading to the formation of a more stable anhydride—is profoundly influenced by the nature and position of substituents on the carbon-carbon double bond. researchgate.netrsc.org This sensitivity allows for the fine-tuning of the molecule's stability, a property leveraged in designing pH-sensitive linkers for smart delivery systems. nih.govresearchgate.net

Research demonstrates that the substitution pattern significantly affects the hydrolysis kinetics. nih.gov Generally, the introduction of alkyl groups on the double bond accelerates the rate of hydrolysis. A single alkyl substituent increases the hydrolysis rate by a factor that correlates with its size. rsc.org The effect is even more pronounced with the addition of a second alkyl group, which can lead to a disproportionately larger rate increase. researchgate.netrsc.org For instance, the rates of hydrolysis for a series of N-methylmaleamic acids with different alkyl substitutions span over ten orders of magnitude. researchgate.net

Computational studies on N-methylthis compound derivatives have shown that substituents have a significant impact on the reaction barriers in the gas phase, though this effect can be less pronounced in solution. researchgate.net The mechanism involves an intramolecular proton transfer from the carboxylic acid group to the nitrogen of the amide, facilitating the cyclization and subsequent hydrolysis. researchgate.net Changes in the charge distribution within the amide group, induced by the electronic effects of the substituents, alter the electrophilicity of the aminocarbonyl carbon and thus the reaction rate. researchgate.net

The position of the substituent is also critical. Studies on n-butyl citraconamic acid, a mono-substituted this compound, revealed that the hydrolysis is accompanied by isomerization between the α and β isomers, adding another layer of complexity to the kinetics. nih.govresearchgate.net In contrast, dialkyl-substituted derivatives, such as dimethyl-N-n-propylthis compound, can be extremely reactive, hydrolyzing with a half-life of less than one second at 39°C in acidic conditions (below pH 3). researchgate.netrsc.org

The electronic nature of N-substituents on the related maleimide-thiol adducts (succinimide thioethers) also dictates hydrolysis rates. Electron-withdrawing groups significantly accelerate the ring-opening hydrolysis, whereas electron-donating groups reduce the rate. prolynxinc.com This relationship has been quantified using the Taft equation, yielding a polar sensitivity constant (ρ*) of 1.00, which indicates a strong stabilization of the electronegative transition state by electron-withdrawing groups. prolynxinc.com

Table 1: Effect of Substituents on Hydrolysis Rates of this compound and Related Derivatives

Compound/Derivative ClassSubstituent(s)ObservationReference
N-methylthis compoundUnsubstituted vs. 2-methylMethyl substitution at the 2-position slows the hydrolysis rate by a factor of 14. researchgate.net
N-methylthis compound2-methyl vs. 2,3-dimethylAdditional methyl substitution at the 3-position increases the rate 35-fold compared to the 2-methyl derivative. researchgate.net
N-alkylmaleamic acidsSingle alkyl groupRate of hydrolysis increases as the size of the alkyl group increases. rsc.org
N-alkylmaleamic acidsTwo alkyl groupsA second alkyl group has a disproportionately larger accelerating effect on hydrolysis. rsc.org
N-Carboxamidomethyl Succinimide ThioetherCarboxamido group30- to 50-fold higher rate of hydrolysis compared to N-ethylmaleimide-derived adduct. prolynxinc.com
N-Substituted Succinimide ThioethersElectron-donating groups (e.g., alkyl, carboxylate)Reduced rates of hydrolysis. prolynxinc.com
N-Substituted Succinimide ThioethersElectron-withdrawing groups (e.g., -SO2R, -CF3, -OR)Significantly enhanced rates of hydrolysis. prolynxinc.com

Reversible Transamidation in Maleamic Acids

A significant discovery in the chemistry of maleamic acids is their ability to undergo reversible transamidation under mild conditions. nih.govnih.gov This process, which involves the exchange of the amine moiety of the amide, can proceed to equilibrium at room temperature in organic solvents without the need for an external catalyst. nih.govmonrealsantiago.comorcid.org This behavior is relatively rare for amides, which are typically characterized by high stability and require harsh conditions or catalysts for exchange reactions. nih.gov

The reversibility stems from the inherent equilibrium between the this compound and its corresponding precursors: maleic anhydride and an amine. nih.gov The presence of the carboxylic acid group in the β-position to the amide is crucial for this dynamic behavior. nih.gov This equilibrium can be controlled by external stimuli. For example, the addition of a Brønsted acid can shift the equilibrium, and this shift can be reversed by the subsequent addition of a base, allowing the system to switch between the amide and anhydride forms multiple times without significant side reactions. nih.gov

This dynamic covalent chemistry provides a pathway for uncatalyzed, reversible transamidation. nih.gov When a this compound is in the presence of a different amine, the equilibrium allows for the formation of a new this compound, leading to a thermodynamic distribution of amides at room temperature. nih.gov By controlling factors such as concentration and the presence of acid, it is possible to manage the transition between kinetic and thermodynamic product distributions within a library of amides. nih.govnih.gov This tunable and reversible bond formation establishes maleamic acids as valuable components for the field of dynamic combinatorial chemistry. nih.gov

Other Significant Chemical Reactions Involving this compound

This compound derivatives can undergo oxidation reactions, a key transformation being their conversion to the corresponding maleimides. This reaction involves an intramolecular cyclization with the elimination of water, which can be promoted by oxidizing agents. Common reagents used for this purpose include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The oxidation effectively forms the five-membered imide ring, a structure of significant interest in bioconjugation and materials science.

The reduction of this compound derivatives can be achieved using standard reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for these transformations. This reaction typically targets the carbon-carbon double bond and/or the carboxylic acid and amide functional groups, leading to various saturated derivatives. For instance, reduction can convert the this compound structure into the corresponding saturated succinamic acid derivatives.

In addition to the core structure, substituents on this compound derivatives can also be selectively reduced. For example, a nitro group on an aromatic substituent of a this compound can be reduced to an amine group using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol, without affecting the this compound moiety itself. lew.ro

This compound derivatives are susceptible to nucleophilic substitution reactions. These reactions can occur when the derivative is treated with nucleophiles such as other amines or alcohols. The reaction, which can be facilitated by acidic or basic conditions, can lead to the exchange of the N-substituent, a process also known as transamidation (as discussed in section 3.3), or to the formation of esters from the carboxylic acid group.

The carboxylic acid group of this compound can be converted into an ester through esterification. This reaction is typically performed by reacting the this compound with an alcohol in the presence of an acid catalyst and an inert solvent. wipo.intgoogle.com The process often involves heating to drive the reaction and remove the water formed as a byproduct. google.com

An alternative, two-step process can be used to prepare activated esters of N-maleoyl amino acids from their corresponding maleamic acids. google.com In this method, the this compound is first treated with at least two equivalents of an acid halide reagent (e.g., thionyl chloride), which serves to both activate the carboxylic acid and act as a solvent. google.com After removing the excess acid halide, the intermediate is reacted with a hydroxyl-containing compound, such as N-hydroxysuccinimide or a substituted phenol, in the presence of a base to yield the final activated ester. google.com This method avoids the direct cyclization to the maleimide, which can be a competing side reaction under other esterification conditions. google.com

Derivatives of Maleamic Acid: Design, Synthesis, and Functionalization

N-Substituted Maleamic Acid Derivatives

N-substituted maleamic acids are a significant class of compounds, often used as precursors in the synthesis of more complex molecules, such as N-substituted maleimides, which have applications in materials science and medicinal chemistry. rsc.orgrsc.org The synthesis generally involves reacting maleic anhydride (B1165640) with a primary amine. rsc.org

Aryl and Heteroaryl this compound Derivatives (e.g., Naphthyl, Thiazolyl, Thiadiazolyl, Tetrazole, Imidazolyl, Benzothiazole)

The synthesis of N-aryl and N-heteroaryl maleamic acids is typically achieved by reacting maleic anhydride with an appropriate aromatic or heterocyclic amine. rsc.orgjocpr.com This reaction is often exothermic and can be performed in various solvents like diethyl ether, acetone (B3395972), or dioxane at controlled temperatures, sometimes as low as 0-5°C, to yield the desired this compound derivative. rsc.orgjocpr.com

For instance, N-(1-Naphthyl)this compound is synthesized by reacting maleic anhydride with 1-naphthylamine. Similarly, this compound derivatives of thiazoles are prepared by reacting aminothiazoles with maleic anhydride in dioxane. jocpr.com The synthesis of N-(substituted benzothiazole-2-yl) maleamic acids involves the reaction of various 2-aminobenzothiazole (B30445) derivatives with maleic anhydride in dry acetone. researchgate.netresearchcommons.org In another example, poly (N-Imidazolyl this compound) is prepared by the ring-opening reaction of maleic anhydride with imidazole (B134444). anjs.edu.iq

These derivatives are important intermediates. For example, N-arylmaleamic acids are precursors to N-arylmaleimides, which can be formed through a subsequent cyclodehydration reaction, often using acetic anhydride and sodium acetate (B1210297). rsc.orgcore.ac.ukgoogle.com

Derivative TypeAmine ReactantReaction ConditionsReference
N-(1-Naphthyl)this compound1-NaphthylamineAcetic acid, reflux or THF under nitrogen
N-Aryl maleamic acids (general)Aniline derivativesDiethyl ether, 40–45 °C rsc.org
N-Thiazolyl maleamic acidsSubstituted 2-aminothiazolesDioxane, 0-5°C jocpr.com
N-Benzothiazolyl maleamic acidsSubstituted 2-aminobenzothiazolesDry acetone researchgate.netresearchcommons.org
N-Imidazolyl this compoundImidazoleReaction with maleic anhydride anjs.edu.iq

Alkyl this compound Derivatives

The synthesis of N-alkyl maleamic acids follows a similar pathway to their aryl counterparts. The process involves reacting maleic anhydride with an alkylamine to form the corresponding N-alkyl this compound. google.com This initial step is often conducted in solvents like ether or acetone at temperatures ranging from 0°C to room temperature. google.com These N-alkyl maleamic acids can then be used as intermediates, for example, in the synthesis of N-alkyl maleimides through cyclodehydration. google.com Research has also been conducted on the hydrolysis of N-alkylated monoamides derived from other dicarboxylic acids, like norbornene-2,3-dicarboxylic acid, to study reactivity patterns. cdnsciencepub.com

Dicarboxylic Acid Monoamide Derivatives (General Class)

This compound and its derivatives fall under the general class of dicarboxylic acid monoamides. nih.govebi.ac.uk These compounds are characterized by the presence of one carboxylic acid group and one amide group. The most common synthetic route to this class of compounds, particularly from cyclic anhydrides, is the ring-opening reaction (aminolysis) with an amine. researchgate.net This reaction converts the anhydride into the corresponding dicarboxylic acid monoamide. researchgate.net For example, reacting maleic anhydride with an amine yields a this compound. researchgate.net This methodology is a foundational concept in the synthesis of various monoamides of dicarboxylic acids. researchgate.net

Symmetric Dimaleamic Acids Synthesis

Symmetric dimaleamic acids are molecules containing two this compound units linked by a spacer. Their synthesis has been reported through two primary green chemistry approaches. mdpi.comsciforum.netresearchgate.net

Di-N-acylation: This method involves the reaction of a diamine with two equivalents of maleic anhydride. mdpi.comsciforum.net The reaction is typically carried out in acetic acid, yielding the symmetric dithis compound. mdpi.comresearchgate.net Various diamines with different phenyl, biphenyl, and anthraquinone (B42736) spacers have been used to create a range of these bidentate ligands. mdpi.comsciforum.netresearchgate.net

Base-catalyzed Ring Opening: An alternative route involves the base-catalyzed ring opening of a corresponding bis-maleimide. mdpi.comsciforum.net This reaction is often performed in water, using a base like sodium hydroxide (B78521) to open the imide rings, followed by acidification to yield the dithis compound. mdpi.com

These synthesis methods are considered environmentally benign, utilizing green solvents and often requiring minimal work-up procedures. sciforum.net The yields for these reactions can range from 16% to as high as 99%. mdpi.comsciforum.netresearchgate.net

Symmetric Dithis compoundSynthesis MethodReactantsYieldReference
(2E,2′E)-4,4′-(1,4-phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)Base-catalyzed ring opening1,1′-(1,4-phenylene)bis(1H-pyrrole-2,5-dione), NaOH- mdpi.com
(2E,2′E)-4,4′-((methylenebis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid)di-N-acylation4,4'-methylenedianiline, Maleic anhydride62% researchgate.net
Various phenyl, biphenyl, and anthraquinone spaced dimaleamic acidsdi-N-acylationCorresponding diamines, Maleic anhydride16-99% mdpi.comsciforum.netresearchgate.net

Functional Group Incorporation and Strategic Modification in this compound Structures

The functional versatility of this compound derivatives stems from the ability to incorporate various functional groups and perform strategic modifications. Functional groups are typically introduced by selecting an appropriately substituted primary amine as a starting material for the reaction with maleic anhydride. researchgate.netuobaghdad.edu.iqresearchgate.net For example, to create maleamic acids with sulfonamide and benzothiazole (B30560) moieties, substituted 2-aminobenzothiazoles are used as the initial amine reactant. uobaghdad.edu.iqresearchgate.net This strategy directly embeds the desired functional groups into the final this compound structure. researchgate.net

A primary strategic modification of maleamic acids is their conversion into N-substituted maleimides. This is a cyclodehydration reaction that transforms the amide and carboxylic acid groups into a cyclic imide. uobaghdad.edu.iqsmolecule.com The reaction is commonly carried out by heating the this compound with a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst like anhydrous sodium acetate. uobaghdad.edu.iqresearchgate.net This conversion is a key step in the synthesis of many biologically active compounds and polymers, as the maleimide (B117702) group is reactive and useful for further chemical conjugation. jocpr.com

Advanced Analytical Characterization Techniques in Maleamic Acid Research

Spectroscopic Analysis of Maleamic Acid and Its Derivatives

Spectroscopy is a cornerstone in the study of this compound, offering non-destructive yet powerful ways to probe its molecular characteristics.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound structure. The IR spectrum of this compound displays distinct absorption bands that correspond to specific vibrational modes of its constituent bonds. nih.gov Key peaks include those for the carboxylic acid and amide groups. mdpi.com For instance, the O-H stretch of the carboxylic acid typically appears as a broad band in the region of 3400-2500 cm⁻¹, while the N-H stretching of the amide is observed around 3375.8 cm⁻¹ and 3201.3 cm⁻¹. mdpi.comcore.ac.uk

The carbonyl (C=O) stretching vibrations are particularly informative. This compound exhibits two distinct C=O absorption peaks: one for the carboxylic acid at approximately 1714.4 cm⁻¹ and another for the amide group (Amide I band) at about 1686.4 cm⁻¹. mdpi.com The presence of these two peaks confirms the existence of both functional groups. Additionally, the carboxyl asymmetric and symmetric vibrational modes can be seen at 1556 cm⁻¹ and 1357 cm⁻¹, respectively. mdpi.com In derivatives like N-phenylthis compound, the C=O stretching vibrations of the this compound moiety are found in the 1701–1685 cm⁻¹ range. vulcanchem.com The infrared spectrum for N-phenylthis compound shows characteristic peaks that help in its identification. nist.gov

The specific positions of these peaks can be influenced by the molecular environment and any substitutions on the this compound backbone. For example, in N-allyl this compound, the functional groups present can be identified through their characteristic IR peaks. researchgate.net Similarly, the IR spectra of various this compound derivatives, such as those of 1,3-thiazoles, show a carboxylic acid peak around 3400-3460 cm⁻¹, a keto group peak for the amide between 1690-1720 cm⁻¹, and a secondary amine peak at 3100-3250 cm⁻¹. jocpr.com

Table 1: Key IR Absorption Bands for this compound and Its Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source(s)
Carboxylic Acid O-H Stretch 3400-2500 (broad) mdpi.comcore.ac.uk
Amide N-H Stretch 3376, 3201 mdpi.com
Carboxylic Acid C=O Stretch 1714 mdpi.com
Amide C=O Stretch (Amide I) 1686 mdpi.com
Carboxyl Asymmetric Stretch 1556 mdpi.com
Carboxyl Symmetric Stretch 1357 mdpi.com
Olefinic C=C Stretch 1640-1610 uobabylon.edu.iq
Amine (Secondary) N-H Bend 3250-3100 jocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound and its derivatives. nih.govresearchgate.netspectrabase.comchemicalbook.comnih.govacs.org Both ¹H-NMR and ¹³C-NMR provide valuable information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H-NMR spectrum of this compound, the olefinic protons (H-C=C-H) typically appear as two distinct doublets due to their cis-coupling. For this compound in a D₂O solvent at pH 7.4, these protons show signals at approximately 6.385 ppm and 5.927 ppm. bmrb.io The study of N-(2-nitrophenyl) this compound in d₆-DMSO has shown that the chemical shifts of these vicinal olefinic protons are dependent on the molar fraction of its conjugate base, illustrating the effect of chemical exchange on the NMR spectrum. acs.org In this compound derivatives with thiazole (B1198619), the acidic proton is observed in the 10.02-10.10 δ region, and the amine proton appears between 4.00-4.75 δ. jocpr.com

The ¹³C-NMR spectrum of this compound provides complementary information. For a sample in D₂O at pH 7.4, the carbonyl carbons of the carboxylic acid and amide groups are observed at approximately 177.48 ppm and 173.038 ppm, respectively. bmrb.io The olefinic carbons appear at around 139.80 ppm and 125.962 ppm. bmrb.io The structure of derivatives like N-(dehydroabietyl)this compound has also been confirmed using ¹³C-NMR, with the carboxylic acid carbon appearing at 166.56 ppm and the amide carbonyl at 165.66 ppm in a CDCl₃ solvent.

Table 2: Representative NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Chemical Shift (ppm) Solvent Source(s)
¹H Olefinic Proton 1 6.385 D₂O bmrb.io
¹H Olefinic Proton 2 5.927 D₂O bmrb.io
¹³C Carboxylic Acid Carbonyl 177.480 D₂O bmrb.io
¹³C Amide Carbonyl 173.038 D₂O bmrb.io
¹³C Olefinic Carbon 1 139.800 D₂O bmrb.io
¹³C Olefinic Carbon 2 125.962 D₂O bmrb.io

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound and its derivatives, containing chromophores like the C=C double bond and the carbonyl groups, exhibit characteristic absorption bands in the UV-Vis region. For instance, a study on maleic acid-doped polyaniline showed an absorption peak at 325 nm, which was attributed to the π-π* transition of the benzenoid rings. researchgate.net The UV-Vis spectrum of 4'-Chloromaleanilic acid is also available for analysis. spectrabase.com In the synthesis of a lanthanide metal complex of double this compound, UV absorption spectroscopy was used to help determine the reaction conditions and the final product. epa.govscientific.net

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their elemental composition. nih.govchemicalbook.comnist.gov The molecular weight of this compound is 115.0874 g/mol . nist.gov

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound can be derivatized, for example with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), before analysis. The electron ionization (EI) mass spectrum of this compound shows a base peak and other significant fragments that are characteristic of its structure. nist.gov For instance, LC-MS analysis of this compound can show a precursor ion [M-H]⁻ at an m/z of 114.0185, which then fragments to produce product ions, with a major fragment at m/z 70.02855. nih.gov For N-[Carboxymethyl]this compound, the top peak in its GC-MS spectrum is observed at an m/z of 99. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thermal Analysis Techniques for this compound Investigations

Thermal analysis techniques are vital for understanding the thermal stability and phase transitions of this compound and materials derived from it.

Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of this compound, such as its melting point and decomposition behavior. mdpi.comnih.govnih.gov A DSC analysis of pristine this compound revealed a melting point of 175 °C, with no thermal decomposition occurring below 300 °C. mdpi.com This indicates good thermal stability up to its melting point. In another instance, the melting point was reported to be in the range of 158-161 °C.

DSC is also used to characterize polymers and composites containing this compound. For example, in the study of a chitosan-graft-poly(N-maleamic acid-chitosan-g-PBA), DSC analysis showed a glass-transition temperature (Tg) at -42 °C. nih.gov When N-carbamyl this compound was grafted onto linear low-density polyethylene, DSC experiments showed that the modification did not significantly change the enthalpy of fusion, though the melting temperature was slightly lowered. conicet.gov.ar Similarly, the thermal behavior of epoxy resins blended with maleamic acids has been investigated using Differential Thermal Analysis (DTA), a technique closely related to DSC. uobabylon.edu.iqresearchgate.net

Table 3: Thermal Properties of this compound

Property Value Technique Source(s)
Melting Point 175 °C DSC mdpi.com
Melting Point 158-161 °C Not specified
Decomposition Stable below 300 °C DSC mdpi.com

Chromatographic Separations for this compound Purity and Analysis

Chromatographic techniques are indispensable in the study of this compound, enabling its separation, purification, and quantitative analysis. These methods are crucial for ensuring the purity of synthesized this compound, monitoring reaction progress, and analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for this compound Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. lcservicesltd.co.uk In this compound research, HPLC is instrumental for assessing purity, analyzing reaction products, and determining the extent of protein modification.

The separation principle in HPLC relies on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). lcservicesltd.co.uk For acidic compounds like this compound, reversed-phase HPLC is commonly employed. pharmaknowledgeforum.com In this mode, a non-polar stationary phase (such as C18) is used in conjunction with a polar mobile phase. lcservicesltd.co.uk To achieve effective separation of acidic compounds, the pH of the mobile phase is typically kept acidic (preferably below 4) to suppress the ionization of the acid, making it less polar and allowing for better retention on the non-polar column. pharmaknowledgeforum.com

A study detailed an HPLC-based assay for quantifying protein maleylation by detecting maleic acid cleaved from maleyl lysyls. nih.gov This method utilized a C-18 reverse-phase column with an isocratic elution of 0.01 M acetic acid at pH 5.4, and the absorbance was monitored at 210 nm. nih.gov The method demonstrated high sensitivity with a lower limit of detection of 1 picomole. nih.gov

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also been successfully used to separate maleic acid from other compounds. For instance, a mixture of polar acidic and basic compounds, including maleic acid, was separated on a Primesep AB mixed-mode HPLC column. sielc.com In this system, maleic acid is retained by an anion-exchange mechanism. sielc.com Another method demonstrated the separation of maleic acid and an Iron (III)-EDTA complex on a Newcrom BH mixed-mode column using a mobile phase of water, acetonitrile, and perchloric acid, with UV detection at 220 nm. sielc.com

Table 1: HPLC Methods for this compound and Related Compounds

Parameter Method 1 Method 2 Method 3
Technique Reversed-Phase HPLCMixed-Mode HPLCMixed-Mode HPLC
Stationary Phase C-18 Column nih.govPrimesep AB Column sielc.comNewcrom BH Column sielc.com
Mobile Phase 0.01 M Acetic Acid (pH 5.4) nih.govWater, Acetonitrile, Sulfuric Acid sielc.comWater, Acetonitrile, Perchloric Acid sielc.com
Detection UV at 210 nm nih.govUV at 260 nm sielc.comUV at 220 nm sielc.com
Application Quantitation of protein maleylation nih.govSeparation of polar acidic and basic compounds sielc.comSeparation of Maleic Acid and Iron (III)-EDTA sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Metabolomics Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for identifying and quantifying volatile and semi-volatile small molecule metabolites in biological samples. nih.govnih.gov It is particularly valuable in metabolomics for obtaining a comprehensive profile of metabolites, which can provide insights into the physiological and pathological state of a biological system. azolifesciences.com

In the context of this compound research, GC-MS is employed for its identification in metabolomic studies. Since this compound is not inherently volatile, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis. thermofisher.com A common derivatization procedure involves a two-step process: methoximation of carbonyl groups followed by silylation of polar functional groups like -COOH, -OH, and -NH. thermofisher.com For instance, this compound can be chemically modified with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) before GC-MS analysis.

The GC separates the derivatized compounds based on their boiling points and interaction with the stationary phase. lcservicesltd.co.uk The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. azolifesciences.com These mass spectra serve as a "fingerprint" for identification by comparing them against spectral libraries like the NIST and Wiley libraries. thermofisher.com

Publicly available GC-MS data for this compound exists in databases like the MassBank of North America (MoNA). One entry details the analysis of a TMS-derivatized this compound using a GCMS-2010 Plus (Shimadzu) with electron ionization (EI). nih.gov The resulting mass spectrum shows characteristic peaks that can be used for its identification. nih.gov GC-MS has been instrumental in identifying this compound as a metabolite in organisms such as Escherichia coli and Trypanosoma brucei. nih.gov

Table 2: GC-MS Data for TMS-Derivatized this compound

Database/Source Instrument Ionization Key Mass Peaks (m/z) and Relative Intensities Retention Time (s)
MassBank of North America (MoNA) nih.govGCMS-2010 Plus, ShimadzuEI-B, Positive147 (100), 142 (28.66), 244 (24.61), 148 (15.58)549.31
MassBank of North America (MoNA) nih.govPegasus III TOF-MS system, Leco; GC 6890, AgilentGC-EI-TOF, Positive147 (100), 142 (27.43), 154 (17.12), 244 (17.02)518.758

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment of this compound

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic chemistry to monitor the progress of chemical reactions, assess the purity of a compound, and identify components in a mixture. chemistryhall.comumich.eduwikipedia.org The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent system). wikipedia.org

In the synthesis of this compound and its derivatives, TLC is a crucial tool. unife.ituobaghdad.edu.iqmedmedchem.com For example, the reaction between maleic anhydride (B1165640) and an amine to form a this compound can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. chemistryhall.comunife.it The starting materials and the product will typically have different polarities and thus different retention factors (Rf values), allowing for a visual assessment of the reaction's progression. chemistryhall.com A pure compound should ideally appear as a single spot on the developed TLC plate. ualberta.ca

The choice of the eluent (mobile phase) is critical for achieving good separation. sigmaaldrich.com A solvent system is chosen so that the compounds of interest have Rf values ideally between 0.2 and 0.8. chemistryhall.com For the analysis of N-(3-Carboxyphenyl) maleinamide, a 1:1 mixture of benzene (B151609) and methanol (B129727) was used as the eluent. researchcommons.org Visualization of the separated spots can be achieved by various methods, such as using UV light if the compounds are UV-active, or by staining the plate with a suitable reagent like iodine vapor. wikipedia.org

Morphological and Microstructural Characterization in this compound Research

Understanding the morphology and microstructure of this compound and its-based materials is crucial for elucidating their physical properties and performance in various applications. Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) provide valuable insights into the surface features and crystalline nature of these materials.

Scanning Electron Microscopy (SEM) for this compound Material Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnifications. researchgate.net It works by scanning the surface of a sample with a focused beam of electrons, and the resulting signals (such as secondary electrons and backscattered electrons) are used to generate an image.

In the study of this compound and its derivatives, SEM has been utilized to characterize the morphology of materials developed for various applications. For instance, in a study investigating this compound as an organic anode material for lithium-ion batteries, SEM was used to assess the morphology of the this compound-based electrode after it was coated with platinum. mdpi.comnih.gov

SEM has also been employed to study the surface of hydrogel membranes prepared from chitosan-graft-poly(N-allyl this compound). researchgate.net The images revealed the surface texture of the hydrogel in its dried state. Similarly, the morphology of polyamic acid (PAA) nanofibers produced by electrospinning was confirmed using SEM, which showed an entwined network of nanoscale fibers. frontiersin.org In another study, the structure of poly(N-imidazolyl this compound) films formed on stainless steel was examined using SEM. iosrjournals.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. mdpi.comanton-paar.com It is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline planes of a material, producing a unique diffraction pattern that acts as a fingerprint for its crystalline structure. anton-paar.com This pattern provides information about the phase composition, lattice parameters, and crystallite size. mdpi.com

In this compound research, XRD is used to investigate the crystalline nature of the acid and its derivatives. A study on this compound as an anode material for lithium-ion batteries utilized XRD to analyze its crystal structure. mdpi.comresearchgate.net The XRD pattern was measured using Cu Kα radiation over a 2θ range of 10° to 70°. mdpi.com

XRD has also been applied to study derivatives of this compound. For example, the crystalline structures of para-methyl and para-methoxy substituted maleanilinic acids were investigated using powder XRD. ekb.eg The analysis confirmed the crystalline nature of these compounds. Similarly, the crystal structure of N-(4-Methoxyphenyl)this compound has been confirmed by XRD, revealing its planar molecular geometry and hydrogen bonding patterns. In the study of N-octadecyl this compound derivative hydrogels, the powder XRD pattern of the freeze-dried gel showed d-spacing in a ratio indicative of a lamellar structure.

Electrochemical Characterization Techniques for this compound Applications

Electrochemical techniques are pivotal in elucidating the redox properties and interfacial phenomena of this compound and its composites, especially in the development of energy storage devices.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. gamry.com It involves applying a linearly varying potential to an electrode and measuring the resulting current. wikipedia.org This method provides critical information on electron transfer processes, reaction reversibility, and the stability of reaction products. gamry.comwikipedia.org

In the study of this compound, CV has been employed to understand its electrochemical properties. For instance, research on a this compound (MA) anode electrode for lithium-ion batteries utilized CV to probe its redox reactions. mdpi.com The experiments were conducted in a coin cell (2032-type) with lithium metal as the reference electrode. mdpi.com The CV measurements of the MA electrode, performed at a scan rate of 0.1 mV s⁻¹, revealed a distinct reduction reaction at 2.13 V in the initial cycle, which was absent in subsequent cycles. mdpi.com This phenomenon suggests an initial electrolyte decomposition at the MA electrode, possibly due to an electrochemical replacement reaction between the protons in the carbonyl group of this compound and lithium ions. mdpi.com The subsequent CV curves showed consistent results, indicating good electrochemical stability after the initial cycle. mdpi.com

Another study investigated the electrochemical behavior of maleic acid, a related dicarboxylic acid, on a platinum electrode using CV. bas.bg This research demonstrated that the reduction of maleic acid is a quasi-reversible process controlled by diffusion, with a reductive potential of -0.62 V versus an Ag/AgCl reference electrode. bas.bg The study also showed that the anodic and cathodic peak currents increased with higher concentrations of maleic acid and with faster scan rates, further supporting the diffusion-controlled nature of the electrode reactions. bas.bg

Table 1: Cyclic Voltammetry Parameters for Maleic Acid Study bas.bg

ParameterValue
Working ElectrodePlatinum
Reference ElectrodeAg/AgCl (saturated KCl)
Supporting Electrolyte0.1M Na₂HPO₄
Initial Potential1 V
Vertex Potential-1 V
Final Potential1 V
Scan Rate Range20-200 mV/s

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the electrochemical properties of materials and interfaces. frontiersin.orgnih.gov It works by applying a small sinusoidal potential perturbation and measuring the current response over a range of frequencies. nih.gov The resulting impedance data can provide information on resistance, capacitance, and charge transfer kinetics within the electrochemical system. nih.govmdpi.com

In the context of this compound-based materials for lithium-ion batteries, EIS has been instrumental in evaluating cell impedance. mdpi.com A study on a this compound (MA) anode showed that MA significantly reduces cell impedance. mdpi.comgoogle.com EIS measurements were performed on both a pristine carbon black (Super-P, SP) electrode and the MA electrode at the first and 50th cycles. mdpi.com The resulting Nyquist plots were fitted to an equivalent circuit model to determine parameters such as electrolyte resistance (Re), solid electrolyte interphase (SEI) resistance (RSEI), and charge-transfer resistance (Rct). mdpi.com The analysis revealed that the MA electrode exhibited lower impedance compared to the SP electrode, contributing to its higher rate capability. mdpi.com

Table 2: Simulated Impedance Parameters for SP and MA Electrodes mdpi.com

ElectrodeCycleR_e (Ω)R_SEI (Ω)R_ct (Ω)
SP1st4.9100.5250.3
SP50th5.8150.7310.5
MA1st4.580.1180.6
MA50th5.1110.2220.8

The data indicates that the MA electrode maintains lower resistance values even after 50 cycles, highlighting its potential for improved battery performance. mdpi.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.comwikipedia.org XPS operates by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted. thermofisher.com

XPS analysis has been crucial in understanding the surface chemistry changes of this compound-based electrodes during electrochemical cycling. mdpi.com In a study of a this compound (MA) anode, XPS was used to analyze the C1s and O1s spectra of the electrode before charging and after 50 cycles. researchgate.net The results showed that after cycling, the chemical structure of MA was reformed into new nitrogen-based compounds that are highly ionic and facilitate diffusion. mdpi.comgoogle.com This transformation is believed to be a key factor in the reduced cell impedance and enhanced performance of the MA anode. mdpi.comgoogle.com

The ability of XPS to probe the chemical bonding environment at the surface makes it an indispensable tool for studying the interactions between dicarboxylic acids and other materials in various applications, from catalysis to materials science. metall-mater-eng.com

Electrochemical Impedance Spectroscopy (EIS) of this compound-Based Materials

Gel Permeation Chromatography (GPC) for this compound Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight distribution of polymers. researchgate.netresolvemass.ca GPC separates molecules based on their size in solution as they pass through a column packed with porous gel. resolvemass.ca Larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. resolvemass.ca This technique is essential for determining key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

The physical properties of polymers, which are critical for their end-use applications, are heavily influenced by their molecular weight. lcms.cz GPC is therefore a vital tool in the research and quality control of polymers. resolvemass.calcms.cz In the context of this compound research, GPC has been used to characterize polymers prepared by reacting this compound. google.com For example, the molecular weight and molecular weight distribution of amino acid copolymers of maleic acid have been determined using GPC. google.com

The degradation of polymers can also be monitored using GPC by observing the decrease in molecular weight over time. This is particularly relevant for biodegradable polymers used in applications like drug delivery.

Computational Chemistry Studies on Maleamic Acid Systems

Density Functional Theory (DFT) Calculations on Maleamic Acid

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for studying the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations have been instrumental in understanding various aspects of this compound and its derivatives.

The cyclodehydration of N-substituted maleamic acids to form maleimides and isomaleimides has also been investigated using DFT. These studies revealed a two-stage mechanism where a mixed anhydride (B1165640) is formed as an intermediate. researchgate.net The electronic effects of the substituent on the amide nitrogen were found to influence the reaction's outcome. researchgate.net

Furthermore, DFT has been employed to design prodrugs based on the this compound structure. By calculating the hydrolysis rates of various this compound derivatives, researchers can predict the half-life (t½) for the release of a parent drug. alquds.edu For example, in the design of tranexamic acid prodrugs, DFT calculations predicted t½ values ranging from seconds to hundreds of hours depending on the specific chemical structure and the computational method used. alquds.edu This predictive power allows for the rational design of linkers that can release drugs in a controlled manner.

A general mechanistic pathway for the acid-catalyzed hydrolysis of maleamic acids and their derivatives, as elucidated by DFT studies, involves the following key states:

GM (Global Minimum structure): The initial reactant state. researchgate.net

TSf (Transition State for formation): The energy barrier for the formation of the tetrahedral intermediate. researchgate.net

INT (Tetrahedral Intermediate): A key intermediate species. researchgate.net

TSd (Transition State for dissociation): The energy barrier for the breakdown of the tetrahedral intermediate to products. researchgate.net

The relative energies of these states, which can be calculated using DFT, determine the rate-limiting step of the reaction. exo-ricerca.itresearchgate.net

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.govmdpi.com For this compound and its derivatives, DFT calculations have been used to predict vibrational spectra (infrared and Raman) and electronic absorption spectra (UV-Vis).

In a study of (E)-4-oxo-4-(4-((2-oxooxazolidin-4-yl)methyl)phenylamino)but-2-enoic acid (OMPBA), a this compound derivative, and its corresponding maleimide (B117702), TD-DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the optimized geometry and frontier molecular orbital energies. researchgate.net These calculations helped to analyze the intramolecular charge transfer (ICT) behavior observed in the experimental absorption and fluorescence spectra. researchgate.net

Similarly, for para-methyl and para-methoxy maleanilinic acids, DFT calculations using the B3LYP functional and 6-311G++(d,p) basis set were employed to optimize the molecular structures and were correlated with experimental FT-IR data. ekb.eg The absence of anhydride C=O stretching bands and the appearance of characteristic amide and carboxylic acid bands in the calculated spectra confirmed the successful synthesis of the maleanilic acids.

The 1H NMR spectrum of N-(2-nitrophenyl) this compound has been analyzed with the aid of quantum chemistry calculations, which define the frequencies and intensities of the spectral lines for coupled protons. acs.org

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into its reactivity and electronic properties. physchemres.orgirjweb.comnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.comresearchgate.net

DFT calculations have been used to determine the HOMO and LUMO energy levels of this compound. One study found the LUMO of this compound to be -2.695 eV. mdpi.com A lower LUMO energy suggests a higher electron affinity and reduction potential. mdpi.com This property is relevant for applications such as the use of this compound as an organic anode material in lithium-ion batteries. mdpi.com

In studies of this compound derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and reactivity. For the this compound derivative OMPBA, the HOMO-LUMO energy gap was calculated and compared with values obtained from cyclic voltammetry, showing good agreement. researchgate.net For para-substituted maleanilinic acids, frontier molecular orbital analysis was performed to correlate the electronic structure with their observed biological activity against carcinoma cells. ekb.eg

The table below summarizes some key electronic properties of this compound and its derivatives calculated using DFT.

Compound/SystemPropertyCalculated ValueDFT Method/Basis SetSource
This compoundLUMO Energy-2.695 eVB3LYP/6-31G(d,p) mdpi.com
OMPBAHOMO-LUMO Gap(Value not specified)B3LYP/6-311G(d,p) researchgate.net
p-MMA & p-MOMAFrontier Orbitals(Analysis performed)B3LYP/6-311G++(d,p) ekb.eg

This table is for illustrative purposes and includes data points mentioned in the text. For detailed values, please refer to the original research articles.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. taltech.ee DFT calculations are a valuable tool for performing conformational analysis and determining the most stable molecular geometries. researchgate.netnih.gov

For N-substituted maleamic acids, DFT calculations have been used to determine their preferred conformations. In the solid state, the crystal structure of N-(2,4,6-trimethylphenyl)this compound, determined by X-ray diffraction, shows an anti conformation of the N-H and C=O bonds in the amide group. iucr.org The structure is stabilized by an intramolecular O-H···O hydrogen bond within the this compound unit. iucr.org

Computational studies on N-carbamylthis compound and N-(carboxymethyl)this compound have revealed that strong π-bonding in the amide group and intramolecular hydrogen bonds contribute to a planar molecular structure. researchgate.net DFT calculations on various N-alkylmaleamic acids have shown that the global minimum energy structures often exist in a condensed conformation, which brings the nucleophilic and electrophilic centers closer together, influencing their reactivity. mdpi.com

Analysis of Electronic Structure and Energy Levels (e.g., HOMO/LUMO) of this compound

Molecular Dynamics Simulations (Potential Applications for this compound Systems)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com While specific MD simulation studies focusing solely on this compound are not abundant in the provided context, the principles of MD can be applied to understand the behavior of this compound systems in various environments.

Potential applications for MD simulations of this compound systems include:

Solvation and Aggregation: MD simulations can model the interactions between this compound molecules and solvent molecules (e.g., water), providing insights into its solubility and aggregation behavior. mdpi.comnih.govresearchgate.net For instance, MD simulations have been used to study the association processes in aqueous solutions of maleate (B1232345) salts, where the maleate monoanion plays a key role in forming hydrogen-bonded structures. mdpi.comnih.govresearchgate.net

Interactions with Biomolecules: MD simulations could be used to study the binding of this compound or its derivatives to biological targets, such as enzymes or receptors. This could be valuable in drug design and understanding biological activity.

Material Properties: For applications like polymer networks based on poly(styrene-co-maleamic acid), MD simulations could help in understanding the material's viscoelastic properties, stress relaxation, and dynamic behavior at the molecular level. rsc.org Similarly, in the context of battery materials, MD could be used to simulate the diffusion of lithium ions within a this compound-based electrode. x-mol.net

Quantum Mechanics Calculations for this compound Reactivity

Quantum Mechanics (QM) calculations, which include DFT and other methods, are fundamental to understanding the reactivity of this compound. acs.orgresearchgate.net These calculations provide a detailed picture of the electronic rearrangements that occur during a chemical reaction.

QM methods have been instrumental in elucidating the mechanisms of intramolecular catalysis in this compound derivatives. For example, in the hydrolysis of certain maleamic acids, QM calculations have shown that the adjacent carboxylic acid group can act as an intramolecular nucleophilic catalyst, and that the rate-limiting step is the breakdown of the tetrahedral intermediate. researchgate.net

The reactivity of this compound is also influenced by its molecular structure. QM calculations have shown that for some derivatives, like N-(carboxymethyl)this compound, strong intramolecular hydrogen bonding and π-bonding can lead to a planar and less reactive molecule that does not readily undergo cyclization. researchgate.net

Furthermore, QM calculations, specifically the local condensed Fukui functions derived from DFT, have been used to explain the regioselectivity of nucleophilic attack on maleic anhydride, the precursor to maleamic acids. researchgate.net These calculations revealed that the carbonyl carbons are the preferred sites of attack for amines, leading to the formation of this compound derivatives. researchgate.net The combination of experimental work and QM calculations provides a powerful approach to understanding and predicting the chemical behavior of this compound and related compounds. researchgate.netnih.gov

In Silico Studies for Biological Activity Prediction of this compound Derivatives

Computational chemistry has emerged as a powerful tool in drug discovery and development, enabling the prediction of biological activities and pharmacokinetic properties of novel compounds before their synthesis. For this compound derivatives, in silico studies, including molecular docking and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are instrumental in identifying promising candidates and understanding their mechanism of action at a molecular level.

Recent research has employed these computational methods to explore the potential of various this compound derivatives as therapeutic agents. These studies provide critical insights into the structure-activity relationships and drug-likeness of these compounds, guiding further experimental work.

Detailed Research Findings

Anticancer and Carbonic Anhydrase Inhibition:

A significant area of investigation involves hybrid compounds that incorporate the 1,2,4-triazole (B32235) ring and a hydrazone moiety with a this compound backbone. mdpi.comorcid.org Computational studies on these novel 1,2,4-triazole-maleamic acid derivatives have been conducted to understand their potential as anticancer agents and inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.comorcid.orgresearcher.life The hCA enzymes, particularly isoforms IX and XII, are overexpressed in many tumors and are validated targets for anticancer drugs. researcher.life

In silico analyses for these derivatives typically include:

Density Functional Theory (DFT) Calculations: To understand the specific reactive sites of the compounds. mdpi.comorcid.org

Molecular Docking: To predict the binding modes and affinities of the compounds within the active sites of target proteins, such as hCA I and hCA II. mdpi.comorcid.org These studies help elucidate the key interactions responsible for the inhibitory activity.

ADME/T Predictions: To evaluate the pharmacokinetic profiles and drug-likeness of the newly synthesized hybrid compounds. mdpi.comorcid.orgcumhuriyet.edu.tr

These computational approaches have been crucial in rationalizing the observed biological activities and in the design of more potent and selective inhibitors. mdpi.comorcid.org

Antiviral Activity (SARS-CoV-2):

In another line of research, organoselenium-based maleanilic (a type of N-phenylmaleamic) acid derivatives were designed and evaluated in silico as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. researchgate.net The study involved molecular docking to assess the binding affinity of the designed compounds against the Mpro target (PDB ID: 7BFB). researchgate.net The results indicated that several of the organoselenium compounds are promising candidates for further development as anti-COVID-19 agents. researchgate.net

The study also included comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict the pharmacokinetic and drug-likeness properties of the compounds. researchgate.net

Data Tables

The following tables present data from the in silico evaluation of organoselenium-based maleanilic acid derivatives as potential SARS-CoV-2 Mpro inhibitors. researchgate.net

Table 1: Molecular Docking Results of Maleanilic Acid Derivatives against SARS-CoV-2 Mpro (PDB: 7BFB)

This table shows the binding energy (docking score) and Root Mean Square Deviation (RMSD) for the docked compounds. A more negative binding energy suggests a stronger interaction between the ligand and the protein.

CompoundBinding Energy (kcal/mol)RMSD (Å)
8 -6.841.56
10 -7.631.25
12 -8.491.08
7 -7.211.33
9 -7.491.19
11 -8.021.15

Data sourced from Shaaban, S. et al. (2023). researchgate.net

Table 2: Predicted ADMET Properties and Drug-Likeness of Maleanilic Acid Derivatives

This table summarizes key pharmacokinetic parameters predicted using computational models. These parameters help assess the potential of a compound to be developed into a drug.

CompoundMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond Donors
8 426.342.5152
10 454.393.2852
12 454.393.2852
7 424.322.2452
9 452.383.0152
11 452.383.0152

Data sourced from Shaaban, S. et al. (2023). researchgate.net

Applications of Maleamic Acid in Scientific Research and Technology

Maleamic Acid as a Building Block in Organic Synthesis

This compound serves as a crucial intermediate and building block in organic synthesis. cymitquimica.com Its structure, containing both a carboxylic acid and an amide group, allows for a variety of chemical transformations. cymitquimica.com

The most common method for synthesizing maleamic acids is the reaction between a primary amine and maleic anhydride (B1165640). mdpi.comresearchgate.net This reaction is typically carried out under mild conditions in various solvents. mdpi.comresearchgate.net N-substituted maleamic acids are valuable precursors for the synthesis of more complex molecules. For instance, N-(1-Naphthyl)this compound is used in the production of dyes and other industrial chemicals. Similarly, N-(2,5-Dichlorophenyl)this compound and N-(4-Bromophenyl)this compound act as foundational molecules for creating more intricate organic compounds. smolecule.comvulcanchem.com

The general synthesis of maleamic acids and their subsequent conversion to maleimides, which are also important in polymer chemistry, is a two-step process. researchgate.net It begins with the reaction of maleic anhydride with an amine, followed by a dehydration step. researchgate.net This versatility makes maleamic acids and their derivatives attractive for developing new materials and biologically active compounds. researchgate.net

This compound as Ligands in Coordination Chemistry

Maleamic acids and their derivatives are effective ligands in coordination chemistry due to the presence of donor atoms that can bind to metal ions. mdpi.comignited.in Their ability to form stable complexes with various metal ions has led to their use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Metal-Organic Frameworks (MOFs) Synthesis with this compound Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com The properties of MOFs can be tailored for specific applications by carefully selecting the metal and organic ligand. mdpi.com this compound and its derivatives, particularly bidentate dimaleamic acids, are utilized as organic ligands in the fabrication of new MOFs. mdpi.comresearchgate.net The synthesis of these ligands can be achieved through green chemistry principles, using environmentally friendly solvents and requiring minimal purification, making them attractive for large-scale production. mdpi.comresearchgate.net

The rigidity of the aromatic rings often incorporated into the backbone of these ligands contributes to the stability and ordered packing of the resulting MOF structure. mdpi.com For example, MIL-101(Cr), a chromium-based MOF, is synthesized from chromium metal ions and terephthalic acid ligands and exhibits a very high specific surface area and stability. mdpi.com

Interactions with Lanthanide and Transition Metal Ions by this compound

N-substituted maleamic acids have been shown to be effective polydentate ligands for both lanthanide and transition metal ions. mdpi.com They can form stable coordination complexes with a variety of metal ions, including Cu(II), Mn(II), Co(II), and Ni(II), as well as lanthanide ions like La(III), Eu(III), Tb(III), and Yb(III). mdpi.comresearchgate.netrdd.edu.iq

The coordination can occur through the carbonyl oxygen, amide carbonyl, or hydroxyl groups, making the this compound formaldehyde (B43269) resin, for instance, a bidentate chelating agent. rdd.edu.iq The study of these interactions is crucial for the development of new materials with specific magnetic, luminescent, or catalytic properties. kit.edu For example, combining transition metals with lanthanide ions in heterobimetallic complexes can enhance properties like photoluminescence and single-molecule magnetism. kit.edu The interaction of lanthanide ions with other organic acids, such as L-malic acid and glycolic acid, has also been studied to understand the formation and stability of these complexes in solution. nih.govmdpi.com

Advanced Materials Development Based on this compound

The unique chemical properties of this compound have led to its incorporation in the development of advanced materials with novel functionalities.

Organic Anode Materials in Energy Storage Devices (e.g., Lithium-Ion Batteries)

This compound and its derivatives are being explored as organic anode materials for rechargeable batteries, including lithium-ion batteries (LIBs) and potassium-ion batteries (KIBs). mdpi.commdpi.comdntb.gov.uaresearchgate.net The presence of carbonyl groups in the form of carboxylate and amide functionalities provides redox-active sites for energy storage. mdpi.comresearchgate.net

One study demonstrated that an anode made from this compound (MA) and carbon black delivered a high reversible capacity of approximately 685 mAh g⁻¹ in the first cycle for a lithium-ion battery. mdpi.com The this compound was found to reduce cell impedance by forming new nitrogen-based compounds that facilitate high ionic diffusion. mdpi.com Another research focused on potassium maleamate (B1239421) (K-MA) as an anode material for both KIBs and LIBs. mdpi.comdntb.gov.uaresearchgate.net The K-MA anode delivered a capacity of 172 mAh g⁻¹ after 200 cycles in a KIB and a higher capacity of 485 mAh g⁻¹ in a LIB under the same conditions. mdpi.comdntb.gov.uaresearchgate.net The performance difference is attributed to the different interactions of potassium and lithium ions with the maleamate structure. mdpi.comresearchgate.net

The major challenge for small organic carbonyl compounds in batteries is their high solubility in aprotic electrolytes, which can lead to capacity decay. acs.org Research is ongoing to address this by forming organic carbonyl salts to enhance polarity and optimizing electrolytes. acs.org

Table of Research Findings on this compound-Based Anodes:

Anode MaterialBattery TypeKey Performance MetricReference
This compound (MA) + Carbon BlackLithium-Ion Battery~685 mAh g⁻¹ reversible capacity (1st cycle) mdpi.com
Potassium Maleamate (K-MA)Potassium-Ion Battery172 mAh g⁻¹ capacity after 200 cycles mdpi.comdntb.gov.uaresearchgate.net
Potassium Maleamate (K-MA)Lithium-Ion Battery485 mAh g⁻¹ capacity after 200 cycles mdpi.comdntb.gov.uaresearchgate.net

Biological and Pharmacological Research of Maleamic Acid and Its Derivatives

Antimicrobial Activity of Maleamic Acid Derivatives

This compound derivatives have emerged as a class of compounds with significant potential in antimicrobial research. ontosight.aiontosight.aiontosight.ai Studies have demonstrated their efficacy against a range of pathogenic microorganisms, including bacteria and fungi, making them promising candidates for the development of new antimicrobial agents. ontosight.aisid.ir The exploration of their antiviral properties is also an area of active investigation. ontosight.aiontosight.ai

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Derivatives of this compound have been shown to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Research has highlighted the activity of these compounds against clinically relevant strains such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, and Proteus mirabilis (Gram-negative). researchgate.net

In one study, several synthesized this compound derivatives were tested against five pathogenic bacterial species. The results revealed significant antibacterial activity, with the highest growth inhibition zone diameters recorded as 30 mm against S. aureus and P. aeruginosa, 28 mm against E. coli, 23 mm against S. typhimurium, and 14 mm against P. mirabilis. researchgate.net These findings underscore the potential of this compound derivatives as broad-spectrum antibacterial agents.

Further investigations have explored the antibacterial efficacy of maleamates functionalized with chitosan (B1678972) and incorporated into PVC/silver nanocomposites. One such derivative, p-nitrophenyl maleamate (B1239421), demonstrated inhibition zones of 18 mm and 16 mm against the Gram-positive bacteria Bacillus subtilis and S. aureus, respectively. ekb.eg The same compound showed reduced but still significant activity against the Gram-negative bacteria E. coli and P. aeruginosa. ekb.eg Another derivative, modified with p-anisyl maleamate, also exhibited activity against both Gram-positive and Gram-negative strains. ekb.eg The antibacterial activity of new polymaleimides derived from chalcone (B49325) has also been evaluated, showing good results in inhibiting both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. jmchemsci.com

The synthesis of new this compound and maleimide (B117702) derivatives of trimethoprim (B1683648) has also been a subject of study, with some of the synthesized compounds showing measurable antibacterial activities against E. coli and Staphylococcus aureus. annalsofrscb.ro

Table 1: Antibacterial Activity of this compound Derivatives

Derivative/Compound Bacterial Strain Activity/Inhibition Zone Reference
This compound Derivatives Staphylococcus aureus 30 mm researchgate.net
Pseudomonas aeruginosa 30 mm researchgate.net
Escherichia coli 28 mm researchgate.net
Salmonella typhimurium 23 mm researchgate.net
Proteus mirabilis 14 mm researchgate.net
p-nitrophenyl maleamate/PVC/AgNPs Bacillus subtilis 18 mm ekb.eg
Staphylococcus aureus 16 mm ekb.eg
p-anisyl maleamate/PVC/AgNPs Bacillus subtilis & S. aureus 75% and 72.2% activity compared to ampicillin ekb.eg
Escherichia coli & P. aeruginosa 59% and 65% activity compared to ampicillin ekb.eg
Polymaleimide from Chalcone Staphylococcus aureus Good inhibition jmchemsci.com
Escherichia coli Good inhibition jmchemsci.com
Trimethoprim this compound Derivatives Escherichia coli Measurable activity annalsofrscb.ro
Staphylococcus aureus Measurable activity annalsofrscb.ro

Antifungal Efficacy

This compound derivatives have demonstrated significant antifungal properties against a variety of pathogenic fungi. uobaghdad.edu.iquobaghdad.edu.iq Research has shown their effectiveness against both dermatophytes, which cause superficial infections, and invasive fungi responsible for more severe systemic infections. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net

A study involving five different this compound derivatives tested their activity against six pathogenic fungi: Trichophyton rubrum, T. violaceum, T. soudanese, Aspergillus fumigatus, A. flavus, and Penicillium marneffei. uobaghdad.edu.iquobaghdad.edu.iq The results indicated that several of the derivatives were active against both dermatophytes and invasive fungi. uobaghdad.edu.iquobaghdad.edu.iq For instance, one derivative, Bis-maleamic acid, showed 100% growth inhibition against T. soudanese at multiple concentrations and similar high activity against T. violaceum and Aspergillus species at the highest concentration. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net Another derivative, Ethylene-Bis-maleamic acid, completely inhibited the growth of T. rubrum, T. violaceum, and P. marneffei at its highest concentration. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net

The antifungal activity of these derivatives was observed to increase with concentration. uobaghdad.edu.iquobaghdad.edu.iq Some N-substituted maleimides, which can be synthesized from maleamic acids, have also shown strong antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/ml, comparable to known antifungal drugs. tandfonline.comtandfonline.com Specifically, N-octyl-3-methylmaleimide has been reported to be more potent than the commercial fungicide dicloran against Sclerotinia sclerotiorum. researchgate.net However, it is worth noting that in some studies, certain N-alkyl maleamic acids did not show any antifungal activity at concentrations up to 250 μg/mL. sid.ir

Table 2: Antifungal Activity of this compound Derivatives

Derivative Fungal Species Activity Reference
Bis-maleamic acid T. soudanese 100% growth inhibition uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
T. violaceum 100% growth inhibition (at highest concentration) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
Aspergillus species 100% growth inhibition (at highest concentration) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
Ethylene-Bis-maleamic acid T. rubrum 100% growth inhibition (at highest concentration) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
T. violaceum 100% growth inhibition (at highest concentration) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
P. marneffei 100% growth inhibition (at highest concentration) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
1,4-phenylene (2,2-diamino-Bis (1,3,4-thiadiazol-5-yl))malaemic acid T. violaceum 100% growth inhibition (at highest concentration) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
A. fumigatus 100% growth inhibition (at three highest concentrations) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
4-N(2,3-dimethyl-1-phenyl-pyrazolin-5-one-4-yl) maleicacid T. rubrum 100% growth inhibition (at two highest concentrations) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
T. violaceum 100% growth inhibition (at highest concentration) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
5-methyl-3-sulphanilamide this compound T. rubrum 100% growth inhibition (at highest concentration) uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net

Antiviral Properties

The investigation into the antiviral properties of this compound derivatives is an emerging area of research. ontosight.ai Some studies suggest that these compounds may have potential applications in the treatment of viral infections. ontosight.aiontosight.ai For instance, N-alkyl maleamic acids have been subjected to in vitro assays to observe their effects against the SA-11 rotavirus. pnrjournal.com

Further research has been conducted on derivatives of maleopimaric and quinopimaric acids, which are related to maleic acid adducts. These compounds were evaluated for their in vitro activity against a panel of respiratory viruses (including influenza, rhinovirus, and adenovirus), papilloma virus, and hepatitis B and C viruses. nih.gov The study found that certain derivatives exhibited excellent antiviral activity, particularly against papilloma virus (HPV-11 strain) and also showed activity against the replication of HCV nucleic acid with low toxicity. nih.gov While these findings are promising, it is important to note that in some cases, such as with N-alkyl maleamic acids against rotavirus, no detectable antiviral activity was observed. pnrjournal.com

Structure-Activity Relationships in this compound Antimicrobial Agents

The antimicrobial efficacy of this compound derivatives is closely linked to their chemical structure. tandfonline.com Structure-activity relationship (SAR) studies aim to understand how different chemical modifications influence the biological activity of these compounds, which is crucial for designing more potent antimicrobial agents. researchgate.net

For antibacterial agents, the lipophilicity and bulkiness of the substituents on the maleimide ring (often derived from this compound) play a significant role. tandfonline.com For example, against Gram-negative bacteria like E. coli, compounds with lower lipophilicity and smaller substituents tend to be more active. tandfonline.com In contrast, for Gram-positive bacteria, the relationship is less straightforward, though substituents that reduce the reactivity of the maleimide ring seem to decrease antibacterial potency. tandfonline.com

In the context of antifungal activity, the hydrophobicity of the N-substituents in related maleimide derivatives has been associated with their efficacy. researchgate.net For instance, studies on N-substituted dimethylmaleimides indicated that the nature of the N-substituent is a key determinant of antifungal activity. researchgate.net The length of an N-alkyl chain in maleimide derivatives has also been shown to noticeably affect their antifungal activity. researchgate.net Some research suggests that maleimides with an alkyl chain of three or four carbons exhibit optimal antifungal activity. researchgate.net The presence of specific functional groups, such as a nitro group on a linked benzothiazole (B30560) moiety, has been found to significantly impact antimicrobial activity against certain bacteria. sid.ir

Anti-Inflammatory Properties of this compound Derivatives

This compound derivatives have been investigated for their potential anti-inflammatory properties. ontosight.aiontosight.aiuobaghdad.edu.iq These compounds are structurally related to maleic acid and have been explored for their ability to modulate inflammatory pathways. ontosight.ai

Research suggests that certain this compound derivatives exhibit anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions. ontosight.aiontosight.ai For example, derivatives of mefenamic acid, a known nonsteroidal anti-inflammatory drug (NSAID), which can be conceptually linked to this compound structures, have been synthesized to improve their pharmacological profiles, including their anti-inflammatory action. nih.govuobaghdad.edu.iq The core structure of these derivatives is believed to play a role in their ability to interfere with the inflammatory cascade. While the precise mechanisms are still under investigation, the anti-inflammatory potential of this compound derivatives makes them an interesting subject for further research in the development of new therapeutic agents. ontosight.ai

Antioxidant Properties of this compound

This compound and its derivatives have been identified as possessing antioxidant properties. ontosight.aiontosight.aiuobaghdad.edu.iq Antioxidants are crucial for neutralizing free radicals and mitigating oxidative stress, which is implicated in a variety of diseases.

Studies have demonstrated the antioxidant capacity of this compound through various assays. fudutsinma.edu.ng For instance, this compound has been reported to exhibit an antioxidant effect of 82.5% at a concentration of 1 mM. fudutsinma.edu.ng Another study indicated an antioxidant activity of 70.2% at a concentration of 0.5 mM. fudutsinma.edu.ng Furthermore, at a concentration of 2 mM, this compound showed an antioxidant effect of 58.9%. fudutsinma.edu.ng The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. fudutsinma.edu.ng The specific percentage of its antioxidant effect can vary depending on the assay method used, such as DPPH, ABTS, or FRAP. fudutsinma.edu.ng The identification of this compound in plant extracts known for their antioxidant potential, such as from Boswellia dalzielii, further supports its role as an antioxidant compound. fudutsinma.edu.ng

Table 3: Antioxidant Activity of this compound

Concentration Antioxidant Effect (%) Reference
1 mM 82.5% fudutsinma.edu.ng
0.5 mM 70.2% fudutsinma.edu.ng
2 mM 58.9% fudutsinma.edu.ng

Anticancer Research and Cytotoxic Effects of this compound Compounds

Cytotoxicity Against Cancer Cell Lines by this compound Derivatives

The investigation into the anticancer properties of this compound derivatives has revealed a complex activity profile, often dependent on the specific chemical structure of the derivative. Research indicates that while some derivatives exhibit promising cytotoxic effects against cancer cells, others are largely inactive, suggesting that the this compound structure itself may not be the primary driver of cytotoxicity in all cases.

A notable study involved the synthesis of hybrid compounds featuring a 1,2,4-triazole (B32235) ring and a hydrazone moiety attached to a this compound base. erciyes.edu.tr These derivatives were evaluated for their in vitro anticancer activity against the HCT116 colon cancer cell line and the A2780 ovarian cancer cell line. erciyes.edu.trscispace.com Certain compounds within this series demonstrated significant antiproliferative activity against the A2780 cell line. Specifically, compounds designated TM-3, TM-4, and TM-14 showed IC50 values of 6.11 µM, 5.15 µM, and 5.93 µM, respectively. erciyes.edu.tr Further analysis suggested that these compounds induce cancer cell death by increasing caspase-3 activity. erciyes.edu.tr

Conversely, other studies have highlighted the limited cytotoxic potential of simpler this compound derivatives when compared to their cyclized maleimide or other complex counterparts. For instance, a comparative study found that aryl maleamic acids demonstrated significantly lower cytotoxicity than the corresponding N-acryloyl analogs, with most of the this compound compounds being essentially inactive. This finding suggests that the bioactivity of the more complex molecule is likely due to the intact structure rather than hydrolysis to the constituent aryl this compound. Similarly, research on adamantyl-based compounds showed that N-1-(3,5-dimethyl-adamantyl)this compound (DMAMA) and N-1-adamantylthis compound (AMA) were practically inactive against five different cancer cell lines, whereas their maleimide equivalents, AMI and DMAMI, exhibited growth-inhibitory activities. nih.gov

Table 1: Cytotoxicity of 1,2,4-Triazole-Maleamic Acid Derivatives Against A2780 Ovarian Cancer Cells
CompoundIC50 (µM)Reference
TM-36.11 erciyes.edu.tr
TM-45.15 erciyes.edu.tr
TM-145.93 erciyes.edu.tr

Carbonic Anhydrase Inhibitory Activity of this compound Derivatives

This compound derivatives have emerged as a class of compounds with significant potential for inhibiting carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis. mjcce.org.mkresearcher.life Human carbonic anhydrase isoforms I and II (hCA I and hCA II) are common targets for inhibition studies.

Research has been conducted on novel proton transfer salts derived from sulfonamide derivatives of this compound, specifically N-(3-sulfamoylphenyl)this compound and N-(4-sulfamoylphenyl)this compound, and their subsequent Cu(II) complexes. mjcce.org.mk These compounds were tested in vitro for their inhibitory effects on the hydratase and esterase activities of hCA I and hCA II, which were purified from human erythrocytes. mjcce.org.mk The study found that all the synthesized compounds inhibited both activities of the two isoforms. mjcce.org.mk The inhibition constants (Ki) for these compounds against hCA I were in the range of 0.06 µM to 4.25 µM, and against hCA II, the range was 0.02 µM to 3.21 µM. mjcce.org.mk

In a separate study, the same 1,2,4-triazole-maleamic acid derivatives tested for anticancer activity were also assessed for their inhibitory effects against hCA I and hCA II. erciyes.edu.tr This dual-activity approach highlights the potential for developing multifunctional drug candidates based on the this compound scaffold.

Table 2: Carbonic Anhydrase Inhibition by this compound Sulfonamide Derivatives
Enzyme IsoformInhibition Constant (Ki) Range (µM)Reference
hCA I0.06 - 4.25 mjcce.org.mk
hCA II0.02 - 3.21 mjcce.org.mk

Enzyme Modulation and Inhibition Studies with this compound Derivatives

β-Lactamase Enzyme Inhibition by this compound Derivatives

The rise of antibiotic resistance, often mediated by β-lactamase enzymes that inactivate β-lactam antibiotics, has spurred the search for effective inhibitors of these enzymes. asianpubs.orgnih.gov this compound derivatives have been explored in this context. A study focused on the synthesis of two series of tetrazole-containing compounds: this compound derivatives (5a-h) and phthaleamic acid derivatives (5i-l). asianpubs.orgasianpubs.org These compounds were evaluated for their potential as β-lactamase inhibitors. asianpubs.orgasianpubs.org While several compounds in the this compound series (5c-5h) showed good antimicrobial activity, the research also included exploratory studies on their ability to inhibit the β-lactamase enzyme directly, indicating a potential mechanism for overcoming bacterial resistance. asianpubs.orgasianpubs.org

Monoglyceride Lipase (B570770) (MGL) Inhibition by Maleimides (Relevance to this compound Precursors)

Monoglyceride lipase (MGL) is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and is a therapeutic target for various conditions. nih.gov While research focuses on maleimides as direct MGL inhibitors, this is highly relevant to this compound chemistry as maleimides are synthesized from this compound precursors, typically through a dehydration reaction. researchgate.net

N-substituted maleimides have been identified as a promising class of potent, selective, and often irreversible MGL inhibitors. nih.govtib.eu The maleimide ring is believed to act as a Michael acceptor, forming a covalent bond with cysteine residues near the enzyme's active site. nih.gov For example, N-arachidonoyl maleimide is a potent and irreversible inhibitor of MGL with an IC50 value of 140 nM. medchemexpress.comtocris.com Studies on other N-substituted maleimides have further defined structure-activity relationships. A series of N-(alkylphenyl)maleimides showed MGL inhibition with IC50 values ranging from 2.00 to 14.10 μM. acs.org Halogen-substituted N-phenylmaleimide derivatives also showed inhibitory activity, with N-(3-iodophenyl)maleimide being the most potent in its series with an IC50 of 2.24 μM. acs.org Another derivative, 1-biphenyl-4-ylmethylmaleimide, was found to inhibit MGL with an IC50 value of 790 nM and was shown to act as an irreversible inhibitor. tib.eu

Table 3: MGL Inhibition by Various N-Substituted Maleimides
Maleimide DerivativeIC50Reference
N-Arachidonyl maleimide140 nM medchemexpress.comtocris.com
1-Biphenyl-4-ylmethylmaleimide790 nM tib.eu
N-(Alkylphenyl)maleimides2.00 - 14.10 µM acs.org
N-(3-Iodophenyl)maleimide2.24 µM acs.org

Interactions with Other Enzymes and Proteins

This compound and its derivatives have been the subject of research to understand their interactions with various enzymes and proteins. These interactions are fundamental to their biological activities. The core structure of this compound can be modified with different substituents, leading to derivatives with affinities for a range of biological targets. ontosight.ai

Research has shown that certain derivatives can form stable complexes with proteins, which is a valuable characteristic in biochemical research. For instance, arginine, an amino acid frequently found at protein-protein interfaces, is noted for its capacity to form multiple hydrogen bonds and salt bridges. nih.gov The interaction of this compound derivatives can be influenced by the presence of such residues. nih.gov

Specific derivatives have been identified to interact with particular enzymes. N-(4-Methoxyphenyl)this compound, for example, has been shown to interact with β(1,3)glucan synthase, an enzyme critical for the synthesis of the fungal cell wall. Another derivative, N-(1-Naphthyl)this compound, is suggested to have significant interactions with lipoprotein lipase (LPL), an enzyme that plays a key role in lipid metabolism. Molecular docking studies have further elucidated these interactions, showing how derivatives can bind to the active sites of enzymes like carbonic anhydrase and cyclin-dependent kinase 5 (CDK-5). researchgate.net

Table 1: Documented Interactions of this compound Derivatives with Enzymes

This compound Derivative Interacting Enzyme/Protein Biological Context Reference(s)
N-(4-Methoxyphenyl)this compound β(1,3)glucan synthase Fungal Cell Wall Synthesis
N-(1-Naphthyl)this compound Lipoprotein Lipase (LPL) Lipid Metabolism
1,2,4-triazole-maleamic acid derivatives Carbonic Anhydrase Enzyme Inhibition researchgate.net
1,2,4-triazole-maleamic acid derivatives Cyclin-dependent kinase 5 (CDK-5) Enzyme Inhibition researchgate.net
4-maleamic acid peptidyl chalcones Matrix Metalloproteinase-9 (MMP-9) Cancer Progression researchgate.netnih.gov

Plant Growth Regulation and Agricultural Applications of this compound

This compound and its derivatives have demonstrated potential as plant growth regulators. ontosight.ai The application of these compounds can influence various developmental processes in plants, from flowering to fruit maturation. google.com

N-Phenyl-maleic acid amides, a class of this compound derivatives, have been investigated for their role in thinning out blossoms and young fruits, promoting and facilitating fruit abscission (the natural detachment of parts of a plant, such as a ripe fruit), and regulating fruit ripening. google.com For example, N-(4-chlorophenyl)-maleamic acid is used to promote the formation of abscission layers between fruits and branches, which aids in harvesting. google.com Studies on stone fruits have shown that such applications can improve fruit detachment without causing structural damage to the plant. These compounds are generally not phytotoxic at typical application concentrations. google.com

A related compound, maleic hydrazide, has been used commercially as a systemic plant growth regulator and herbicide. frontiersin.orgnih.gov It is known to be translocated within the plant to meristematic tissues and is thought to act by inhibiting cell division. frontiersin.orgnih.gov

Table 2: Agricultural Applications of this compound Derivatives

Compound Application Observed Effect Crop Type Reference(s)
N-Phenyl-maleic acid amides Plant Growth Regulation Thinning of blossom and young fruits; regulation of fruit ripening. General google.com
N-(4-chlorophenyl)-maleamic acid Fruit Abscission Promotes formation of abscission layer, improving fruit detachment. Stone Fruits, Citrus Fruits, Tomatoes

Pharmacological Mechanism of Action Studies for this compound Derivatives

The pharmacological effects of this compound derivatives are rooted in their specific molecular interactions. These compounds can act as ligands, binding to biological targets like enzymes and receptors to modulate their activity. The mechanism often involves the inhibition of enzymes crucial to various biochemical pathways.

Molecular Target Interactions (Enzymes, Receptors)

The specific chemical structure of a this compound derivative dictates its preferred molecular target. Molecular docking, a computational technique, is frequently used to predict and analyze how these derivatives bind to the active site of a target protein, providing insight into the stability and nature of the interaction. researchgate.net

Key molecular targets that have been identified for various this compound derivatives include:

β(1,3)glucan synthase : The inhibition of this enzyme by N-(4-Methoxyphenyl)this compound disrupts fungal cell wall synthesis, leading to antifungal effects.

Lipoprotein Lipase (LPL) : N-(1-Naphthyl)this compound is being investigated for its potential to enhance the activity of LPL, which is crucial for cardiovascular health.

Carbonic Anhydrase : Certain 1,2,4-triazole-maleamic acid derivatives have shown inhibitory activity against human carbonic anhydrase isoforms. researchgate.net

Matrix Metalloproteinases (MMPs) : 4-maleamic acid peptidyl chalcones have been found to inhibit the activity of MMP-9, an enzyme involved in the breakdown of the extracellular matrix and implicated in cancer cell invasion. researchgate.netnih.gov

Ligand Binding Affinity Enhancement

The effectiveness of a this compound derivative is often related to its binding affinity for its molecular target. Affinity describes how strongly the ligand associates with its receptor. nih.gov Enhancing this affinity is a key goal in drug development. nih.gov The chemical structure of the derivative plays a crucial role; for instance, the presence of a bulky group like a naphthyl substituent on N-(1-Naphthyl)this compound is thought to enhance its binding affinity to its targets.

The process of ligand binding and receptor activation are often tightly coupled. nih.gov Research into protein-ligand interactions shows that modifications to a ligand can significantly increase its binding affinity. This can be achieved by designing the molecule to form additional bonds, such as covalent bonds with nearby amino acid residues like lysine, or by optimizing its shape and charge to better fit the binding site. nih.govnih.gov

Therapeutic Potential in Drug Development Research for this compound

This compound and its derivatives are considered compounds of interest for their potential uses in medicine. ontosight.ai Research has explored their therapeutic properties, which include anti-inflammatory, antimicrobial, anticancer, and antiviral activities. ontosight.aiontosight.aiontosight.aiontosight.ai The versatility of the this compound structure allows for the synthesis of a wide array of derivatives with potential for treating various diseases. ontosight.ai

Specific derivatives have shown promise in preclinical studies:

Anticancer : Derivatives such as N-(p-tolyl)-maleamic acid have been investigated for potential anticancer properties. ontosight.ai A notable study focused on 4-maleamic acid and 4-maleamide peptidyl chalcones as potential multitarget drugs for human prostate cancer. researchgate.netnih.gov These compounds were shown to reduce cancer cell viability, inhibit cell cycle progression, and decrease tumor development in animal models. researchgate.netnih.gov

Antimicrobial : The ability of this compound to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antimicrobial agents. ontosight.ai Derivatives like N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-maleamic acid have been noted for their antibacterial properties. ontosight.ai

Anti-inflammatory and Antiviral : Several this compound derivatives have reported anti-inflammatory and antiviral properties, suggesting their potential application in a broad range of diseases. ontosight.aiontosight.ai

Table 3: Investigated Therapeutic Potential of this compound Derivatives

This compound Derivative Investigated Therapeutic Area Potential Application Reference(s)
This compound (general) Antimicrobial, Antioxidant, Anti-inflammatory Development of new therapeutic agents ontosight.ai
N-(p-tolyl)-maleamic acid Anticancer, Anti-inflammatory, Antibacterial Drug discovery and development ontosight.ai
N-(3,4-DIMETHOXYPHENETHYL)-MALEAMIC ACID Enzyme inhibition, Receptor modulation, Antimicrobial Therapeutic agents for various diseases ontosight.ai
N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-maleamic acid Anti-inflammatory, Antibacterial, Antiviral Development of new anti-inflammatory agents, antibiotics, and antiviral therapies ontosight.ai
4-maleamic acid peptidyl chalcones Anticancer (Prostate Cancer) Multitarget drugs for human prostate cancer researchgate.netnih.gov
N-phenylbutyl this compound (CHEMBL260787) Enzyme inhibition, Cellular proliferation General therapeutic potential ontosight.ai

Polymer Science and Materials Engineering Applications of Maleamic Acid

Polymerization of Maleamic Acid and Its Derivatives

The polymerization of this compound can be achieved through several methods, leading to polymers with distinct properties and functionalities.

Free radical polymerization is a common method for polymerizing this compound and its derivatives. For instance, poly(N-imidazolyl this compound) has been synthesized through free-radical polymerization using dibenzoylperoxide as an initiator. anjs.edu.iqresearchgate.net This process involves the reaction of maleic anhydride (B1165640) with imidazole (B134444) to form the N-imidazolyl this compound monomer, which is then polymerized. anjs.edu.iqresearchgate.net Similarly, N-(p-phenylene) acrylate-yl-maleimide, derived from N-(p-hydroxyphenyl)this compound, can undergo free radical polymerization using AIBN as an initiator, resulting in a polyacrylate with residual maleimide (B117702) vinyl groups. tandfonline.com

The polymerization of N-allyl this compound (AMA) initiated by radicals has been shown to produce low-molecular-weight polymers where the allyl groups remain as pendant groups. researchgate.nettandfonline.com This indicates that under these conditions, the maleate (B1232345) double bonds are primarily involved in the polymerization process. researchgate.nettandfonline.com

This compound and its derivatives are frequently used in copolymerization to tailor the properties of the resulting polymers.

Styrene (B11656): Styrene-maleamic acid copolymers can be synthesized by first preparing this compound from maleic anhydride and an alkylamine, followed by copolymerization with styrene. patsnap.com These copolymers have applications as dispersants in pigment slurries. patsnap.com Poly(styrene-co-maleamic acid)-based monoamide covalent adaptable networks (CANs) have been developed by crosslinking poly(styrene-co-maleic anhydride) with secondary diamines, creating materials with high thermal stability and reprocessability. rsc.org The properties of these networks, such as crosslink density and viscoelasticity, can be controlled by adjusting the amine-to-anhydride ratio. rsc.org

Butyl Acrylate (B77674): The copolymerization of octadecyl this compound salt (ODMAS) with butyl acrylate in an aqueous medium has been demonstrated, where ODMAS acts as a microreactor. nih.govacs.orgacs.org This method yields functionalized latex with a narrow polydispersity index and significant incorporation of ODMAS. nih.govacs.org In contrast, solution copolymerization in THF results in lower yields and higher polydispersity. nih.govacs.org Gamma-ray irradiation has also been used to initiate the graft copolymerization of N-maleamic acid-chitosan with butyl acrylate. nih.gov

Alkenes: Maleic anhydride readily copolymerizes with various alkenes, such as 4-methyl-1-pentene, via free-radical polymerization to form alternating copolymers. nih.govresearchgate.net Structural analysis of alkene/maleic anhydride copolymers, including those with ethene and propene, reveals the formation of both threo(trans) and erythro(cis) structures, with the ratio depending on the polymerization temperature. researchgate.net

Poly(N-imidazolyl this compound) is synthesized by the ring-opening reaction of maleic anhydride with imidazole, followed by free-radical polymerization of the resulting monomer. anjs.edu.iqresearchgate.net The structure of this polymer has been confirmed using various spectroscopic methods, including FTIR, UV, and 1H-NMR. anjs.edu.iqresearchgate.net Electrochemical polymerization has also been employed to create poly(N-imidazolyl this compound) films on stainless steel electrodes. iosrjournals.org The structure of these polymer films has been analyzed by FTIR, scanning electron microscopy (SEM), and atomic force microscopy (AFM). iosrjournals.org

This compound can be utilized as a crosslinking agent to create polymer networks. For example, a crosslinked β-cyclodextrin polymer has been synthesized using this compound as the crosslinking agent. researchgate.netscientific.net This was achieved by reacting β-cyclodextrin with this compound prepared from maleic anhydride and ethylenediamine. researchgate.net N-allyl this compound (AMA) acts as a bifunctional monomer in copolymerization with acrylamide (B121943) and acrylic acid, leading to the formation of cross-linked hydrogels. researchgate.nettandfonline.com While AMA itself does not form crosslinked polymers through radical initiation, its copolymerization results in rapid gelation. tandfonline.com

Water-soluble polymers containing this compound have been developed for various applications. A styrene-maleamic acid polymer containing aldehyde groups (SAFA) was synthesized from a styrene-maleic anhydride copolymer, 5-hydroxymethylfurfural, and ammonia (B1221849) gas. sciopen.comresearchgate.net This water-soluble polymer has been shown to be an effective sizing agent for paper, imparting hydrophobicity. sciopen.comresearchgate.net Another approach involves the copolymerization of maleic anhydride with a monoethylenically unsaturated monomer, followed by hydrolysis of the anhydride groups to form water-soluble copolymers of maleic acid. google.com Additionally, N-allyl this compound (AMA) can be polymerized via radical initiation to yield water-soluble oligomers with pendant allyl groups. tandfonline.com

This compound Cross-Linked Polymers

Application in Polymer Composites and Resins (e.g., Polyester (B1180765) Resins)

This compound and its precursor, maleic anhydride, are important components in the formulation of polymer composites and resins. Unsaturated polyester resins, a major class of thermosetting resins, are commonly produced by the condensation reaction of diols with unsaturated dibasic acids, frequently maleic anhydride or maleic acid. wikipedia.orgchemicalbook.in These resins are then typically dissolved in a reactive diluent like styrene and cured to form a cross-linked thermoset material used in fiberglass reinforced plastics (FRP), coatings, and molding compounds. wikipedia.orgresearchgate.net The incorporation of maleic anhydride provides the unsaturation necessary for cross-linking. wikipedia.org

This compound derivatives can also be used to modify existing polymers. For instance, N-phenylmaleimides containing perfluoroalkyl substituents have been used as modifiers for commercial unsaturated polyester resins, resulting in cured resins with lower dielectric constants and improved thermal stability. Furthermore, poly(styrene-co-maleamic acid)-based networks demonstrate potential as high-performance materials with dynamic covalent bonds, allowing for reprocessability and recycling. rsc.org

Surface Modification and Functionalization of Materials Using this compound

The introduction of this compound or its precursors onto material surfaces is a powerful strategy for tailoring surface properties such as wettability, adhesion, and biocompatibility. This functionalization is achieved by grafting molecules containing the this compound structure onto a substrate, thereby introducing reactive carboxylic acid and amide groups.

One common approach involves the reaction of maleic anhydride with amine groups present on a material's surface. This reaction readily forms this compound functionalities. For instance, the surface of a glutaraldehyde (B144438) crosslinked chitosan (B1678972) (CS-GA) membrane has been successfully carboxylated by reacting its surface amine groups with maleic anhydride in an acetone (B3395972) solution. researchgate.net This modification is designed to improve the membrane's performance in pervaporation processes for separating aqueous organic mixtures. researchgate.net Similarly, the surface of polymer beads used in acrylic bone cement has been modified with maleic anhydride. This modification introduces N-substituted this compound, which provides additional carboxylic groups on the bead surface, enhancing the potential for hydrogen bonding within the composite material.

Grafting this compound derivatives onto polymers can significantly alter their surface characteristics. The functionalization of a styrene-butadiene-styrene (SBS) block copolymer with N-carbamyl this compound (NCMA) has been shown to enhance surface polarity. tandfonline.comconicet.gov.ar As the amount of grafted NCMA increases, the surface becomes more hydrophilic, as evidenced by a decrease in the water contact angle. tandfonline.com This increased polarity leads to a substantial improvement in adhesion to polar substrates like polyurethane adhesives. tandfonline.comconicet.gov.arresearchgate.net

In another application, a water-soluble styrene-maleamic acid polymer functionalized with aldehyde groups has been synthesized for paper sizing. sciopen.com This polymer, created from a styrene-maleic anhydride copolymer, imparts excellent hydrophobicity to paper surfaces after a heating treatment, achieving water contact angles as high as 125.6°. sciopen.com Electropolymerization has also been used to deposit a film of Poly[N-(4-Methoxy Phenyl)this compound] onto low carbon steel, offering protection against corrosion in seawater. chemmethod.com The protective properties of this coating can be further enhanced by incorporating nanoparticles like ZnO and CuO. chemmethod.com

The table below summarizes research findings on the surface modification of various materials using this compound and its derivatives.

MaterialModifying AgentMethodKey FindingsReference
Styrene-Butadiene-Styrene (SBS)N-carbamyl this compound (NCMA)Peroxide-initiated graftingIncreased surface hydrophilicity; water contact angle decreased from 95° to 77°. Peel strength with polyurethane adhesive increased five-fold. tandfonline.comresearchgate.net
Chitosan MembraneMaleic anhydrideSurface reaction with amine groupsSuccessful surface carboxylation to improve pervaporation performance. researchgate.net
PMMA Beads (in bone cement)Maleic anhydrideAttachment to functionalized surfaceIntroduction of carboxylic acid groups, leading to a 39% increase in flexural strength of the cement.
Paper (Cellulose)Styrene-maleamic acid polymer with aldehyde groupsDipping and heatingAchieved high hydrophobicity with a water contact angle of 125.6°. sciopen.com
Low Carbon SteelN-(4-Methoxy Phenyl) this compoundElectropolymerizationFormed a protective polymer film against corrosion in seawater. chemmethod.com

Design of Advanced Polymeric Architectures Incorporating this compound

This compound serves as a crucial intermediate and building block in the synthesis of polymers with sophisticated architectures and tailored properties. Its ability to be derived from the ring-opening of maleic anhydride with a primary amine allows for the introduction of specific functionalities into a polymer backbone or as pendant groups. jocpr.comrloginconsulting.com

A significant application lies in the creation of thermally stable polymers. For example, N-[5-substituted-1, 3, 4-oxadiazole-2-yl] maleamic acids have been synthesized by reacting 2-amino-5-substituted-1,3,4-oxadiazoles with maleic anhydride. jocpr.com These maleamic acids are then dehydrated to form the corresponding maleimides, which undergo free-radical polymerization to produce polymaleimides. jocpr.com The resulting polymers are expected to have high thermal stability due to the presence of both imide and 1,3,4-oxadiazole (B1194373) rings in their repeating units. jocpr.com

Maleamic acids are also used to create functional copolymers for a variety of applications. Water-soluble copolymers of maleimide and this compound can be produced inexpensively and have potential as biodegradable replacements for polycarboxylic acids in detergents, chelating agents, and flocculants. rloginconsulting.com By selecting different primary amines for the synthesis of the this compound monomers, unique properties can be imparted to the resulting copolymers. For instance, using dimethylaminopropyl diamine can lead to cationic products suitable for hair conditioners, while combining hydrophilic amines like ethanolamine (B43304) with small amounts of long-chain primary amines can produce surface-active copolymers for personal care and cosmetic applications. rloginconsulting.com

The modification of existing polymers with this compound derivatives is another strategy for designing advanced materials. Atactic polypropylene (B1209903) (aPP), an industrial by-product, has been chemically modified by grafting p-phenylen-bis-maleamic acid (pPBM) onto the polymer backbone. csic.es This process converts the waste material into a valuable interfacial modifier for use in polymer blends and composites, enabling the design of advanced micro- and nano-structured materials. csic.es

The table below details examples of advanced polymeric architectures developed using this compound.

Polymer TypeMonomers/PrecursorsSynthesis FeatureResulting Architecture/ApplicationReference
Polymaleimides2-amino-5-substituted-1,3,4-oxadiazoles, Maleic anhydrideSynthesis of this compound intermediate, followed by dehydration and polymerization.Thermally stable polymers containing imide and oxadiazole rings. jocpr.com
Water-Soluble CopolymersMaleic anhydride, Various primary amines (e.g., ethanolamine, long-chain amines)In-situ synthesis of this compound monomers followed by copolymerization.Biodegradable copolymers for detergents, chelating agents, and personal care products. rloginconsulting.com
Grafted Atactic PolypropyleneAtactic polypropylene, p-phenylen-bis-maleamic acid (pPBM)Grafting of pPBM onto the aPP backbone.Interfacial modifiers for creating advanced polymer blends and composites. csic.es
Maleimide-Terminated PolyimidesDiamines, Anhydrides, Maleic anhydrideFormation of a polyamic acid, followed by end-capping with maleic anhydride to form this compound termini, and subsequent ring closure.Maleimide-terminated polyimides. google.com

Dynamic Covalent Polymer Chemistry Utilizing this compound

Dynamic covalent chemistry (DCC) involves the use of reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. Maleamic acids have recently been identified as a valuable component in the DCC toolbox, primarily due to the reversible nature of the amide bond under specific conditions.

A key discovery is that maleamic acids can undergo uncatalyzed, reversible transamidation at room temperature in organic solvents. nih.gov This dynamic behavior stems from the equilibrium between the this compound and its constituent amine and maleic anhydride precursors. nih.gov This equilibrium allows for the exchange of amine components, leading to a thermodynamic distribution of amides. nih.gov The process is responsive to stimuli; for example, the equilibrium can be shifted by the addition of a Brønsted acid or a base, allowing the system to switch between the amide and anhydride states. nih.gov This tunable and reversible bond formation establishes maleamic acids as a new platform for dynamic combinatorial chemistry, useful in creating responsive materials. nih.gov

This principle has been extended to create covalent adaptable networks (CANs). Poly(styrene-co-maleamic acid)-based monoamide (PS-MMA) CANs are synthesized by crosslinking poly(styrene-co-maleic anhydride) copolymers with secondary diamines. rsc.org These networks exhibit dynamic properties based on a monoamide exchange chemistry. The dissociation of the monoamide crosslinks into amines and anhydrides at elevated temperatures allows the material to flow and be reprocessed, while re-association upon cooling restores the network structure. rsc.org These PS-MMA CANs show high thermal stability, maintaining their integrity at temperatures up to 280°C, and can be chemically recycled to recover the precursor polymers. rsc.org

Another important application of this compound's reactivity is in thermoreversible polymer systems based on the Diels-Alder reaction. In this approach, this compound derivatives containing furan (B31954) or maleimide groups are used. For example, N-2-furfurylthis compound can be synthesized from 2-furfuryl amine and maleic anhydride. scielo.br This molecule, or its corresponding maleimide, can then participate in Diels-Alder reactions, where the furan acts as a diene and the maleimide as a dienophile. scielo.brcapes.gov.br The forward reaction (cycloaddition) forms a crosslinked network, while the reverse reaction (retro-Diels-Alder) at higher temperatures breaks these links, rendering the material malleable or soluble. nih.gov This process allows for the creation of self-healing and recyclable materials. nih.gov

The table below highlights research on the use of this compound in dynamic covalent polymer systems.

Dynamic SystemChemical PrincipleKey FeaturesApplicationReference
This compound LibraryReversible TransamidationEquilibrium between this compound and its anhydride/amine precursors at room temperature; no catalyst required.Dynamic Combinatorial Chemistry, Stimuli-Responsive Materials. nih.gov
Poly(styrene-co-maleamic acid) CANsDynamic Monoamide ExchangeThermally triggered dissociation and re-association of monoamide crosslinks; allows for reprocessing and recycling.High-Performance Reprocessable Thermosets. rsc.org
Furan/Maleimide NetworksDiels-Alder / retro-Diels-Alder ReactionThermally reversible crosslinking between furan- and maleimide-functionalized polymers, often prepared via this compound intermediates.Self-Healing Polymers, Recyclable Materials. scielo.brcapes.gov.brnih.gov

Future Research Directions and Emerging Paradigms for Maleamic Acid

Exploration of Novel Synthetic Methodologies for Maleamic Acid and Its Derivatives

Future research in the synthesis of this compound and its derivatives is geared towards developing more efficient, scalable, and environmentally friendly methods. A primary focus is the refinement of existing protocols and the discovery of novel synthetic routes that offer high yields and purity while minimizing by-products. researchgate.net

One promising area is the use of alternative solvents and catalysts to improve reaction kinetics and reduce environmental impact. For instance, the use of acetic acid as a solvent in the reaction of amino group-containing N-cyclic compounds with maleic anhydride (B1165640) has been shown to produce N-cyclic maleamic acids in high yields. google.com Similarly, the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dichloromethane (B109758) at room temperature provides a mild and efficient method for the synthesis of isomaleimides from various maleamic acids with high yields and short reaction times. chemrxiv.org

The development of one-pot synthesis methods is another key direction. A one-pot cyclization method for synthesizing pure maleimide (B117702) derivatives using p-toluenesulfonic acid (PTSA) in methanol (B129727) and toluene (B28343) under reflux conditions has been established. This method is notable for its simplicity, industrial applicability, and tolerance of a wide range of functional groups without the need for column chromatography. researchgate.net

Furthermore, research into the synthesis of this compound derivatives with specific functionalities is ongoing. This includes the preparation of PEG-maleimide derivatives, which are valuable as pegylation reagents in bioengineering and medicine. google.com Novel methods for preparing these derivatives, such as reacting an mPEG-maleamic acid derivative with pentafluorophenyl trifluoroacetate (B77799) in the presence of a base and an organic solvent, have been developed to achieve high yield and purity. google.com

The exploration of different reaction conditions, such as temperature and the use of catalysts like sodium acetate (B1210297), continues to be a subject of investigation to optimize the synthesis of N-substituted maleimides from their corresponding maleamic acids. researchgate.net However, traditional methods can lead to by-products, highlighting the need for improved synthetic strategies. researchgate.net

Deeper Understanding of this compound Reaction Mechanisms and Selectivity

A more profound comprehension of the reaction mechanisms governing this compound chemistry is crucial for controlling reaction outcomes and achieving desired selectivity. Future research will likely focus on elucidating the intricate pathways of reactions such as cyclodehydration, hydrolysis, and transamidation.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools in this endeavor. DFT calculations have been employed to investigate the cyclodehydration of N-substituted maleamic acids to the corresponding maleimides and isomaleimides. researchgate.netlew.ro These studies suggest that the reaction proceeds in two stages, with the formation of a mixed anhydride as an intermediate. researchgate.netlew.ro The selectivity towards maleimide or isomaleimide formation appears to be influenced by the nature of the substituent on the this compound. lew.ro For example, with an N-phenyl substituent, isomaleimide is kinetically favored in the presence of acetic anhydride, whereas for an N-butyl substituent, maleimide formation is both thermodynamically and kinetically favored. lew.ro

The role of catalysts and reaction conditions in influencing reaction pathways is another critical area of investigation. For instance, the cyclodehydration of N-substituted maleamic acids can be catalyzed by agents like acetic anhydride and sodium acetate. researchgate.net The presence of a tertiary base can lead to undesired side reactions. lew.ro Understanding the catalytic cycle and the interactions between the substrate, catalyst, and solvent at a molecular level will enable the rational design of more selective and efficient catalytic systems.

The acid-catalyzed hydrolysis of maleamic acids is another area ripe for mechanistic exploration. Computational studies have suggested a three-step mechanism involving proton transfer, nucleophilic attack, and dissociation of a tetrahedral intermediate. researchgate.net The rate-limiting step can be dependent on the reaction medium. researchgate.net Further experimental and computational work is needed to validate and refine these proposed mechanisms for a wider range of substituted maleamic acids and reaction conditions. nih.gov

Recent research has also unveiled the potential for reversible transamidation in maleamic acids, a process that proceeds at room temperature without external catalysts. nih.gov This dynamic covalent chemistry opens up new avenues for the creation of dynamic combinatorial libraries. nih.gov The equilibrium of this reaction can be controlled by various stimuli, and understanding the underlying mechanism is key to harnessing its full potential. nih.gov The proposed mechanism involves separate equilibria between the anhydride and the amines, with the protonation state of the carboxylic acid playing a crucial role. nih.gov

Design and Synthesis of Advanced this compound Derivatives with Tailored Functionalities

The design and synthesis of novel this compound derivatives with precisely tailored functionalities is a burgeoning area of research with significant potential across various scientific disciplines. Future efforts will concentrate on creating molecules with enhanced biological activity, improved material properties, and novel applications.

A key strategy involves the incorporation of diverse functional groups into the this compound scaffold to modulate its physicochemical and biological properties. For example, the synthesis of 1,2,4-triazole-maleamic acid derivatives has been explored for their potential as anticancer agents with carbonic anhydrase inhibitory activity. researchgate.net Similarly, the introduction of sulfonamide moieties into N-benzylthis compound has been shown to enhance antimicrobial efficacy.

The development of this compound-based linkers and caging groups for smart drug delivery systems is another active area of research. nih.govresearchgate.net These derivatives are designed to be sensitive to specific stimuli, such as pH, allowing for the controlled release of therapeutic agents at the target site. nih.govresearchgate.net The synthesis of mono- and dialkyl-substituted maleamic acids and the study of their pH-dependent hydrolysis profiles are crucial for designing effective linkers. nih.govresearchgate.net

In the realm of materials science, this compound derivatives are being investigated as building blocks for functional polymers and materials. For instance, PEG-maleimide derivatives are synthesized for use in bioconjugation and the preparation of biocompatible or biodegradable polymers. google.com The synthesis of water-soluble this compound polymers functionalized with aldehyde groups for applications like paper sizing is also being explored. researchgate.net

The design of these advanced derivatives often relies on a combination of synthetic chemistry and computational modeling. Molecular modeling can help predict the properties of new derivatives and guide synthetic efforts. The synthesis of these complex molecules often requires multi-step procedures and the development of efficient and selective reaction methodologies is paramount. scienceopen.comnih.govnih.gov

Comprehensive Structure-Activity Relationship Studies in this compound Biological Systems

Comprehensive Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. gardp.org Future research in this area will focus on systematically modifying the this compound scaffold and evaluating the effects of these modifications on various biological targets. This will enable the rational design of more potent and selective therapeutic agents. creative-proteomics.com

A key aspect of SAR studies is the synthesis of a diverse library of analogues with systematic variations in their structure. This can involve altering substituents on the aromatic ring, modifying the linker between the this compound moiety and other functional groups, and introducing different heterocyclic systems. researchgate.net For example, in the development of anticancer agents, various 1,2,4-triazole-maleamic acid derivatives have been synthesized and their carbonic anhydrase inhibitory activity evaluated. researchgate.net

These synthesized compounds are then subjected to a battery of biological assays to determine their efficacy and selectivity. scienceopen.com This can include enzyme inhibition assays, cytotoxicity assays against cancer cell lines, and antimicrobial activity screening. researchgate.net For instance, sulfonamide derivatives of N-benzylthis compound have been tested for their antimicrobial activity against various bacterial and fungal strains.

Computational tools, such as molecular docking and molecular dynamics simulations, are increasingly being used to complement experimental SAR studies. nih.gov These methods can provide insights into the binding mode of this compound derivatives with their target proteins, helping to explain the observed SAR trends at a molecular level. researchgate.netnih.gov

The ultimate goal of these comprehensive SAR studies is to develop predictive models that can guide the design of new this compound derivatives with improved therapeutic profiles, including enhanced potency, selectivity, and reduced toxicity. creative-proteomics.com

Expanding Applications in Green Chemistry and Sustainable Materials Derived from this compound

This compound and its derivatives are poised to play a significant role in the advancement of green chemistry and the development of sustainable materials. acs.orgijrpr.com Future research will focus on harnessing the unique reactivity and functionality of this compound to create environmentally benign processes and products. researchgate.net

One key area of exploration is the use of this compound in the synthesis of bio-based and biodegradable polymers. wjarr.com Maleic anhydride, the precursor to this compound, can be derived from renewable resources, making it an attractive starting material for sustainable polymers. researchgate.net Research is ongoing to develop efficient polymerization methods for this compound-containing monomers to produce materials with desirable properties, such as biodegradability and compostability. researchgate.net

This compound derivatives are also being investigated as components in self-healing materials. The reversible nature of the this compound amide bond can be exploited to design materials that can repair themselves after damage, extending their lifespan and reducing waste. researchgate.net

In the context of green synthesis, research is focused on developing cleaner and more efficient methods for producing and utilizing this compound derivatives. researchgate.net This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. ijrpr.comatbuftejoste.com.ng The development of catalytic systems that can efficiently promote the formation and transformation of maleamic acids under mild conditions is a particularly important goal. wjarr.com

Furthermore, this compound-based systems are being explored for applications in sustainable manufacturing processes. For example, water-soluble olefin-maleamic acid (OMA) resins have been developed as wood adhesives. acs.org These resins can be cured at high temperatures to form hydrophobic imide groups, providing strong and water-resistant bonding. acs.org

The ability of this compound to participate in dynamic covalent chemistry also opens up possibilities for the creation of adaptive and recyclable materials. nih.gov By designing materials with reversible this compound linkages, it may be possible to deconstruct and reprocess them at the end of their life cycle, contributing to a more circular economy.

Advanced Computational Modeling and Data-Driven Research on this compound

Advanced computational modeling and data-driven research are set to revolutionize the study of this compound, enabling a deeper understanding of its properties and accelerating the discovery of new applications. the-innovation.org Future research in this area will leverage the power of high-performance computing and machine learning to explore the vast chemical space of this compound derivatives and predict their behavior. nih.gov

Computational Modeling:

Quantum mechanical methods, such as Density Functional Theory (DFT), will continue to be instrumental in elucidating the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. researchgate.netlew.ro These methods can provide detailed insights into transition state structures, reaction energy barriers, and the influence of substituents and solvents on reactivity, guiding the design of more efficient synthetic routes and catalysts. researchgate.netlew.ro For example, DFT studies have been used to investigate the cyclodehydration of maleamic acids, revealing the stepwise nature of the reaction and the factors that control selectivity. lew.ro

Molecular dynamics (MD) simulations will be employed to study the conformational dynamics and interactions of this compound derivatives in different environments, such as in solution or at interfaces. researchgate.net This is particularly important for understanding their behavior in biological systems, such as their binding to proteins or their permeation through cell membranes. researchgate.net

Data-Driven Research:

The increasing availability of large datasets from high-throughput screening and computational chemistry provides a fertile ground for data-driven research. nih.gov Machine learning (ML) algorithms can be trained on these datasets to develop predictive models for a wide range of properties, including biological activity, physicochemical properties, and toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, will be further developed and refined to predict the biological activity of new this compound derivatives based on their chemical structure. creative-proteomics.com These models can be used to virtually screen large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Data-driven approaches can also be used to identify novel applications for this compound derivatives. By analyzing large databases of chemical information, it may be possible to uncover previously unknown relationships between the structure of this compound derivatives and their potential use in areas such as materials science, catalysis, or electronics.

The integration of computational modeling and data-driven research will create a powerful feedback loop, where computational predictions guide experimental work, and experimental data is used to refine and improve the computational models. the-innovation.org This synergistic approach will be crucial for unlocking the full potential of this compound in the years to come.

Translational Research and Potential Industrial Implementations of this compound Applications

Translational research will be pivotal in bridging the gap between fundamental discoveries in this compound chemistry and their real-world applications. The focus will be on scaling up promising laboratory-scale syntheses and applications for industrial implementation, leading to new products and technologies.

Industrial Synthesis and Applications:

A primary goal is the development of cost-effective and scalable manufacturing processes for this compound and its key derivatives. researchgate.net This includes optimizing reaction conditions, developing robust purification methods, and ensuring compliance with industrial safety and environmental regulations. The one-pot synthesis of maleimide derivatives using PTSA is an example of a potentially industrially applicable method due to its simplicity and high yield. researchgate.net

The applications of this compound derivatives in the polymer industry are a significant area for translational research. Maleic anhydride, the precursor to this compound, is already an important industrial chemical used in the production of polyester (B1180765) resins for the automotive and electronics industries. researchgate.net Research into new this compound-based polymers could lead to materials with improved properties, such as enhanced thermal stability, mechanical strength, or biodegradability. acs.org For example, olefin-maleamic acid resins show promise as formaldehyde-free wood adhesives. acs.org

Pharmaceutical and Biomedical Applications:

In the pharmaceutical sector, the translation of promising this compound-based drug candidates into clinical use is a long-term goal. This will involve extensive preclinical and clinical trials to evaluate their safety and efficacy. The development of this compound derivatives as linkers in antibody-drug conjugates or as components of drug delivery systems is a particularly active area of research with strong translational potential. nih.govresearchgate.netnih.gov

Green Chemistry and Sustainable Technologies:

The implementation of this compound-based technologies in green chemistry is another key area. This could include the use of this compound derivatives as building blocks for biodegradable plastics, in sustainable manufacturing processes, or as components in environmentally friendly coatings and adhesives. acs.orgwjarr.com The use of this compound in lithium-ion batteries as an organic anode material is an emerging application with potential for industrial implementation, offering a more sustainable alternative to traditional battery materials. mdpi.com

Successful translation of these technologies will require close collaboration between academic researchers, industry partners, and regulatory agencies. Overcoming challenges related to cost, scalability, and market acceptance will be crucial for the widespread industrial adoption of this compound-based products and processes.

Integration of this compound Research with Nanotechnology for Advanced Applications

The convergence of this compound chemistry and nanotechnology has paved the way for the development of sophisticated nanomaterials with tunable properties and advanced functionalities. The unique chemical characteristics of this compound and its derivatives, particularly their pH-cleavable amide bonds, make them exceptional candidates for creating "smart" nanoparticles that can respond to specific environmental stimuli. sci-hub.sedovepress.com This integration is driving significant progress in fields such as targeted drug delivery, diagnostic imaging, and smart materials.

The primary strategy involves the functionalization of various nanostructures—such as polymeric nanoparticles, micelles, and mesoporous silica (B1680970) nanoparticles (MSNs)—with this compound or its precursors, like maleic anhydride. sci-hub.senih.govresearchgate.net This functionalization imparts pH-sensitivity to the nanomaterial, enabling controlled responses in specific biological microenvironments, such as the acidic milieu of tumors or the low-pH compartments within cells like endosomes and lysosomes. sci-hub.sedovepress.comnih.gov

pH-Responsive Nanoparticles for Targeted Drug Delivery

A major focus of integrating this compound with nanotechnology is the creation of intelligent drug delivery systems. sci-hub.senih.gov The slightly acidic extracellular environment of solid tumors (pHe ≈ 6.5–7.0) compared to normal physiological pH (pH ≈ 7.4) provides a trigger for drug release from nanoparticles functionalized with this compound derivatives. sci-hub.sedovepress.com

Researchers have developed tumor-acidity-cleavable maleic acid amide (TACMAA) linkers to design smart nanoparticles. sci-hub.se These nanoparticles are stable in the bloodstream at neutral pH but are designed to change their physicochemical properties, such as surface charge and size, upon reaching the acidic tumor microenvironment. sci-hub.se The cleavage of the this compound amide bond under acidic conditions can trigger the disassembly of the nanoparticle and the release of its therapeutic cargo directly at the tumor site, enhancing efficacy while minimizing systemic toxicity. sci-hub.sethno.org

One innovative approach involves the design of dual pH-sensitive charge-reversal nanocomplexes. thno.org For instance, a system was developed where nanoparticles have a negatively charged outer layer at physiological pH, which shields a positively charged core. thno.org Upon exposure to the acidic tumor microenvironment, this outer layer is shed, exposing the positive charge. thno.org This charge reversal enhances the uptake of the nanoparticles by cancer cells through electrostatic interactions, leading to more efficient intracellular drug delivery. thno.org

The table below summarizes key research findings on this compound-based nanocarriers for drug delivery.

Nanocarrier SystemThis compound Derivative/CopolymerStimulusApplication/Key Finding
Charge-Conversional NanogelTumor-acidity-cleavable maleic acid amide (TACMAA)Tumor Acidity (pH ~6.8)Promoted tumor cell uptake and intracellular drug delivery due to charge conversion from negative to positive. sci-hub.se
Dual pH-Sensitive Nanocomplex2,3-dimethylmaleic anhydride (DMMA) modified PEG shellTumor Acidity (pH ~6.8) & Endosomal Acidity (pH ~5.0)Charge-reversal from negative to positive at tumor pH enhances cellular uptake, followed by drug release in endosomes. thno.org
Polymeric MicellesPoly(styrene-co-maleic acid) (SMA)Acidic pHUsed to encapsulate hydrophobic drugs like Ketoprofen and Tocopherol, showing pH-dependent release. researchgate.net
Mesoporous Silica Nanoparticles (MSNs)Triethoxysilylpropylthis compoundN/A (Functionalization)Coordinated with copper(II) ions to create antibacterial nanomaterials. nih.gov

Functional Coatings and Smart Materials

Beyond drug delivery, this compound and its copolymers are used to create functional coatings for nanoparticles and surfaces. Copolymers like poly(methyl vinyl ether-alt-maleic acid) (PMVEMA) have been used to coat ultra-small paramagnetic gadolinium oxide nanoparticles for use as T1 contrast agents in magnetic resonance imaging (MRI). nih.gov This coating enhances colloidal stability and biocompatibility, which are crucial for in vivo applications. nih.gov

Furthermore, the polymerization of this compound derivatives can be used to form protective films on various substrates. iosrjournals.orgchemmethod.com For example, electropolymerization of N-imidazolylthis compound or N-(4-Methoxy Phenyl) this compound, sometimes in combination with metal oxide nanoparticles like ZnO or CuO, can create nanocomposite coatings on steel surfaces to provide corrosion resistance. iosrjournals.orgchemmethod.comchemmethod.com These coatings demonstrate the versatility of this compound chemistry in creating robust, functional materials at the nanoscale.

The development of poly(styrene-co-maleamic acid)-based covalent adaptable networks (CANs) showcases another advanced application. rsc.org These materials act as high-performance dynamic polymer networks where the monoamide bonds can dissociate and re-associate with thermal triggers. rsc.org This property allows for material reprocessing and chemical recycling, highlighting a path toward more sustainable nanostructured polymers. rsc.org

The table below details examples of this compound integration in nanotechnology for applications other than drug delivery.

Application AreaNanomaterial/SystemThis compound Derivative/CopolymerKey Feature/Outcome
Medical ImagingGadolinium Oxide NanoparticlesPoly(methyl vinyl ether-alt-maleic acid) (PMVEMA)Served as a biocompatible coating, enhancing stability and performance as an MRI contrast agent. nih.gov
Anticorrosion CoatingsNanocomposite Films on SteelPoly[N-(4-Methoxy Phenyl)this compound] with ZnO & CuO NPsEnhanced corrosion protection in aggressive environments. chemmethod.comchemmethod.com
Smart PolymersCovalent Adaptable Networks (CANs)Poly(styrene-co-maleamic acid)Thermally reprocessable and recyclable material with dynamic monoamide bonds. rsc.org
Antibacterial AgentsMesoporous Silica Nanoparticles (MSNs)Copper Maleamate-functionalized MSNsThe functionalized nanoparticles exhibited antibacterial properties. nih.gov

The integration of this compound into nanotechnology is a rapidly advancing field. Its ability to create pH-responsive systems provides a powerful tool for designing intelligent materials for biomedical and industrial applications. Future research will likely continue to explore novel this compound derivatives and their incorporation into increasingly complex and multifunctional nanostructures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.